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  • Product: (R)-2-Hydroxypropyl benzoate
  • CAS: 103548-13-6

Core Science & Biosynthesis

Foundational

Comprehensive Toxicological and Safety Profile of (R)-2-Hydroxypropyl Benzoate: A Technical Guide for Preclinical Development

Executive Summary (R)-2-Hydroxypropyl benzoate is a highly versatile chiral ester utilized extensively as a building block in organic synthesis, a linker in prodrug formulation, and a specialized preservative in cosmetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-2-Hydroxypropyl benzoate is a highly versatile chiral ester utilized extensively as a building block in organic synthesis, a linker in prodrug formulation, and a specialized preservative in cosmetics and pharmaceuticals. Because of its structural dual-functionality—combining a lipophilic benzoate moiety with a hydrophilic secondary alcohol—it presents unique pharmacokinetic and toxicological behaviors. This whitepaper provides an in-depth analysis of its physicochemical properties, safety profile (MSDS), and the self-validating experimental workflows required to assess its localized and systemic toxicity.

Physicochemical Profiling & Mechanistic Implications

Understanding the baseline chemical properties of (R)-2-Hydroxypropyl benzoate is critical for predicting its behavior in biological systems and formulating appropriate safety protocols. The stereospecificity of the (R)-enantiomer plays a significant role in its enzymatic hydrolysis rates in vivo.

PropertyValueMechanistic Implication
CAS Number 2227885-97-2 (R-isomer) / 37086-84-3 (Racemic)Stereochemistry dictates the binding affinity to hepatic carboxylesterases, influencing the half-life of the compound in systemic circulation[1].
Molecular Weight 180.20 g/mol The low molecular weight (<500 Da) facilitates rapid dermal penetration and passive diffusion across the blood-brain barrier (BBB)[2].
Boiling Point 295.2ºC at 760 mmHgLow volatility at room temperature means the inhalation hazard is minimal unless the compound is aerosolized or heated[2].
Density 1.138 g/cm³Being denser than water, it dictates phase separation dynamics during liquid-liquid extraction in analytical workflows[2].
Flash Point 125.1ºCCombustible but not highly flammable under standard laboratory conditions, requiring standard Class IIIB combustible liquid storage[2].

Toxicological Profile & Hazard Identification

Based on structural alerts and analogous benzoate esters, (R)-2-Hydroxypropyl benzoate exhibits specific localized and systemic hazards. The primary driver of its toxicity is its metabolic hydrolysis.

GHS Hazard Classifications

According to standardized chemical safety databases, compounds containing the 2-hydroxypropyl benzoate scaffold trigger the following Global Harmonized System (GHS) classifications[3]:

  • Skin Irrit. 2 (H315): The lipophilic nature of the benzoate ester allows it to partition into the stratum corneum, disrupting the lipid bilayer and inducing localized epidermal inflammation.

  • Eye Irrit. 2A (H319): Contact with the aqueous tear film leads to localized ester hydrolysis. The resulting micro-environment pH drop (due to benzoic acid formation) causes acute corneal stress.

  • STOT SE 3 (H336): Systemic absorption and subsequent cleavage release (R)-propylene glycol, which at high concentrations can act as a mild central nervous system (CNS) depressant, causing drowsiness or dizziness.

Mechanistic Toxicology: The Hydrolysis Pathway

When (R)-2-Hydroxypropyl benzoate enters biological systems, it does not remain intact. It is rapidly recognized by non-specific carboxylesterases in the skin, plasma, and liver. The ester bond is cleaved, yielding Benzoic Acid and (R)-Propylene Glycol [4]. Benzoic acid is subsequently conjugated with glycine in the mitochondria of the liver to form hippuric acid, which is rapidly excreted in the urine.

G A (R)-2-Hydroxypropyl benzoate (Parent Ester) B Hepatic/Skin Carboxylesterases A->B Hydrolysis C Benzoic Acid (Metabolite 1) B->C D (R)-Propylene Glycol (Metabolite 2) B->D E Hippuric Acid (Renal Excretion) C->E Glycine Conjugation

Metabolic hydrolysis pathway of (R)-2-Hydroxypropyl benzoate.

Self-Validating Experimental Workflows

To rigorously establish the safety profile of (R)-2-Hydroxypropyl benzoate, empirical testing must be conducted. As a Senior Application Scientist, I emphasize that protocols must not merely be followed; they must be understood mechanistically and designed to self-validate.

Protocol 1: In Vitro Skin Irritation Test (OECD 439)

Objective: Assess the dermal irritation potential (H315) without the use of animal models (Draize test). Causality & Rationale: We utilize a Reconstructed Human Epidermis (RhE) model. Because the test compound is a viscous, lipophilic ester, it interacts with human skin differently than it would with a 2D cell culture. The RhE model provides a fully differentiated stratum corneum, allowing us to accurately simulate real-world topical exposure and penetration.

  • Tissue Equilibration: Transfer RhE tissues to maintenance medium and incubate for 24 hours at 37°C. Causality: Tissues must recover from shipping-induced stress to restore baseline mitochondrial activity; otherwise, false-positive cytotoxicity will skew the data.

  • Test Substance Application: Apply 30 µL of (R)-2-Hydroxypropyl benzoate directly to the apical surface of the RhE. Cover with a nylon mesh. Causality: The mesh ensures uniform capillary distribution of the viscous ester across the entire tissue surface, preventing localized pooling.

  • Exposure & Washing: Incubate for 35 minutes, then wash the tissue aggressively with PBS. Causality: This specific timeframe mimics acute occupational exposure. Thorough washing prevents continued, unquantifiable chemical burns during the subsequent recovery phase.

  • MTT Viability Assay: Transfer tissues to an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution for 3 hours. Causality: MTT is reduced to purple formazan exclusively by the succinate dehydrogenase enzyme in living mitochondria. This isolates true cellular viability from mere physical tissue disruption.

  • Extraction & Readout: Extract the formazan using isopropanol and measure absorbance at 570 nm.

  • Self-Validation Check: The assay is only valid if the negative control (PBS) yields an OD > 0.8 and the positive control (5% SDS) reduces viability to <20%. If these parameters fail, the tissue batch is compromised, and the entire run is voided.

Protocol 2: Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

Objective: Evaluate the mutagenic potential of the compound and its transient metabolites. Causality & Rationale: While the parent ester may not intercalate with DNA, its metabolic breakdown products might. Therefore, the inclusion of a mammalian metabolic activation system (S9 fraction) is an absolute requirement to simulate hepatic processing.

  • Strain Preparation: Culture histidine-auxotrophic Salmonella typhimurium strains (TA98, TA100, TA1535). Causality: Using multiple strains ensures we can detect both frameshift mutations (TA98) and base-pair substitutions (TA100), providing a comprehensive mutagenic profile.

  • S9 Metabolic Activation: Mix the test compound with a rat liver S9 homogenate. Causality: The S9 fraction provides the carboxylesterases necessary to cleave the benzoate ester into benzoic acid and propylene glycol, ensuring that any short-lived, reactive intermediates are present during bacterial exposure[4].

  • Exposure & Plating (Top Agar Method): Combine the bacteria, S9 mix, and test compound in molten top agar (containing trace histidine) and pour over minimal agar plates. Causality: The trace histidine allows for a few initial rounds of cell division, which is mechanistically required for a mutation to be fixed into the bacterial genome.

  • Incubation: Incubate plates at 37°C for 48–72 hours.

  • Self-Validation Check: The system validates itself via concurrent controls. If the positive control (e.g., 2-Aminoanthracene, which requires S9 activation) fails to induce a >3-fold increase in revertant colonies compared to the vehicle control, the S9 batch is deemed enzymatically dead, and the assay is rejected.

G Step1 1. Culture S. typhimurium (TA98, TA100, TA1535) Step2 2. Add S9 Mix (Metabolic Activation) Step1->Step2 Step3 3. Expose to Test Compound (Concentration Gradient) Step2->Step3 Step4 4. Incubate 48-72h at 37°C Step3->Step4 Step5 5. Colony Quantification & Vehicle Comparison Step4->Step5

OECD 471 Ames Test workflow for mutagenicity assessment.

Handling, Storage, and PPE (MSDS Core)

To maintain the integrity of the compound and ensure operator safety, the following protocols must be strictly adhered to:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and strong bases, which can trigger premature, uncontrolled hydrolysis of the ester bond.

  • Engineering Controls: Handle exclusively within a certified chemical fume hood to mitigate the risk of aerosol inhalation, particularly during transfer or sonication.

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile gloves (minimum 0.11 mm thickness) are required. Because the compound is lipophilic, it can degrade latex.

    • Eye Protection: Splash-proof chemical safety goggles.

    • Respirator: Not typically required under ambient conditions, but an N95 or P100 particulate respirator is mandated if the compound is heated above its flash point or aerosolized.

References

  • Title: methyl 4-[(2R)
  • Title: CAS 37086-84-3 2-Hydroxypropyl benzoate Source: Alfa Chemistry URL
  • Title: 2-hydroxyethyl benzoate — Chemical Substance Information (Analogous Hazard Data)
  • Title: Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers Source: Molecular Pharmaceutics - ACS Publications URL

Sources

Exploratory

In Vitro Metabolic Pathways of (R)-2-Hydroxypropyl Benzoate: A Technical Guide

Executive Summary & Biochemical Rationale (R)-2-Hydroxypropyl benzoate is an amphiphilic ester increasingly utilized in pharmaceutical formulations, cosmetics, and industrial applications due to its unique structural cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biochemical Rationale

(R)-2-Hydroxypropyl benzoate is an amphiphilic ester increasingly utilized in pharmaceutical formulations, cosmetics, and industrial applications due to its unique structural characteristics that enhance the solubilization of hydrophobic active ingredients[1]. For drug development professionals and toxicologists, understanding its in vitro metabolic fate is critical for accurate pharmacokinetic (PK) modeling and safety profiling.

The clearance of this compound is not a single-step elimination but a bifurcated cascade. It begins with rapid ester hydrolysis, which subsequently forces the in vitro system to manage two distinct metabolic branches: the mitochondrial detoxification of benzoic acid and the cytosolic oxidation of (R)-propylene glycol. This whitepaper dissects these pathways, explains the causality behind specific in vitro experimental designs, and provides field-proven, self-validating protocols.

Pathway Architecture & Mechanistic Causality

Primary Metabolism: Ester Hydrolysis

The obligate first step in the metabolism of (R)-2-Hydroxypropyl benzoate is the cleavage of its ester bond. This reaction is catalyzed by ubiquitous serine hydrolases, primarily Carboxylesterases (CES) —specifically CES1 (highly expressed in the hepatic endoplasmic reticulum) and CES2 (predominant in the intestinal mucosa).

  • Products: The hydrolysis yields equimolar concentrations of Benzoic Acid and (R)-Propylene Glycol .

  • Experimental Causality: Because CES enzymes are localized in both the cytosol and the microsomes, utilizing a whole-liver S9 fraction (which contains both subcellular compartments) is experimentally superior to using isolated microsomes when calculating total intrinsic clearance ( CLint​ ).

Secondary Metabolism Phase A: Benzoic Acid Detoxification

Following hydrolysis, benzoic acid must be rapidly neutralized. Unlike many lipophilic xenobiotics that undergo Phase II glucuronidation in the endoplasmic reticulum, free benzoate actively accumulates in the mitochondrial matrix[2].

  • The Pathway: Benzoic acid is first activated to benzoyl-CoA by benzoate-CoA ligase (requiring ATP and Coenzyme A). Subsequently, it is conjugated with the amino acid glycine by glycine N-acyltransferase (GLYAT) to form Hippuric Acid (benzoyl glycine)[3].

  • Evolutionary Causality: Glycine conjugation is an evolutionary necessity for aromatic acids. Hippurate is significantly less lipophilic than benzoic acid, preventing mitochondrial matrix acidification and allowing the metabolite to be readily transported out of the mitochondria for renal excretion[2].

  • In Vitro Implications: Standard cytosolic or microsomal assays will fail to detect this clearance pathway. Assays must be supplemented with intact mitochondria and supraphysiological levels of glycine, ATP, and CoA to accurately model benzoic acid detoxification[3].

Secondary Metabolism Phase B: (R)-Propylene Glycol Oxidation

The (R)-propylene glycol moiety undergoes sequential oxidation in the cytosol.

  • The Pathway: It is oxidized by alcohol dehydrogenase (ADH) to (R)-lactaldehyde, and then further oxidized by aldehyde dehydrogenase (ALDH) to lactic acid[4]. Lactic acid is eventually converted to pyruvic acid, entering the citric acid cycle[5][6].

  • Toxicity Causality: While propylene glycol is "generally recognized as safe," ADH is the rate-limiting enzyme. Saturation of the ADH pathway (occurring at high doses, e.g., >2.9 g/kg in vivo) leads to hyperlactemia and high osmolal gap metabolic acidosis[4][6]. In vitro assays must monitor NAD+ depletion to ensure the system does not artificially bottleneck this oxidation step.

MetabolicPathway R2HPB (R)-2-Hydroxypropyl benzoate CES Carboxylesterase (CES1/CES2) R2HPB->CES Hydrolysis BenzoicAcid Benzoic Acid CES->BenzoicAcid PropyleneGlycol (R)-Propylene Glycol CES->PropyleneGlycol BenzoylCoA Benzoyl-CoA BenzoicAcid->BenzoylCoA Benzoate-CoA Ligase ATP, CoA Lactaldehyde (R)-Lactaldehyde PropyleneGlycol->Lactaldehyde ADH NAD+ HippuricAcid Hippuric Acid BenzoylCoA->HippuricAcid GLYAT Glycine LacticAcid Lactic Acid Lactaldehyde->LacticAcid ALDH NAD+ PyruvicAcid Pyruvic Acid LacticAcid->PyruvicAcid LDH

In vitro metabolic pathway of (R)-2-Hydroxypropyl benzoate.

Quantitative Data Summaries

To establish a predictive in vitro-in vivo correlation (IVIVC), researchers must benchmark their assay results against established kinetic parameters for the downstream metabolites.

Table 1: Kinetic Parameters of Downstream Metabolites

MetaboliteEnzyme System (Location)Kinetic ParameterValue RangeBiological Implication
Hippuric Acid GLYAT (Mitochondria) Km​ 12.0 - 43.4 µMHigh affinity ensures rapid clearance of toxic benzoate[7][8].
Hippuric Acid GLYAT (Mitochondria) Vmax​ 101 - 204 pmol/min/mgHigh capacity prevents mitochondrial matrix acidification[7][8].
Lactic Acid ADH / ALDH (Cytosol) Tmax​ (Formation)15 - 30 minRapid conversion from propylene glycol[4].
Lactic Acid ADH / ALDH (Cytosol)Saturation Threshold~2.9 g/kg eq.Exceeding this causes hyperlactemia and acidosis[4].

Self-Validating Experimental Protocol

A robust in vitro protocol must be self-validating. By utilizing specific subcellular fractions and targeted cofactor dropouts, we can definitively prove the causality of the observed metabolite formation.

Reagents & Subcellular Fractions
  • Test Compound: (R)-2-Hydroxypropyl benzoate (10 mM stock in DMSO).

  • Biological Matrix: Pooled Human Liver S9 Fraction (contains cytosol and microsomes) supplemented with isolated Human Liver Mitochondria (HLM-Mito).

  • Cofactor Master Mix: 2 mM NAD+, 5 mM ATP, 1 mM Coenzyme A, 10 mM Glycine, 5 mM MgCl2​ in 100 mM Potassium Phosphate buffer (pH 7.4).

Step-by-Step Methodology
  • Matrix Preparation: Thaw S9 and HLM-Mito fractions on ice. Dilute to a final protein concentration of 1.0 mg/mL in the Potassium Phosphate buffer.

  • Cofactor Initiation: Pre-incubate the biological matrix with the Cofactor Master Mix for 5 minutes at 37°C in a shaking water bath.

  • Reaction Start: Spike the test compound to achieve a final concentration of 50 µM (ensure final DMSO concentration is <0.5% to prevent enzyme inhibition).

  • Self-Validating Controls (Crucial):

    • Control A (Minus NAD+): Validates ADH dependency. Propylene glycol should accumulate; lactic acid should be absent.

    • Control B (Minus ATP/CoA): Validates ligase dependency. Benzoic acid should accumulate; hippuric acid should be absent.

    • Control C (+ BNPP): Add 100 µM Bis-p-nitrophenyl phosphate (a broad-spectrum CES inhibitor). The parent compound should remain intact, proving ester hydrolysis is the obligate first step.

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold Acetonitrile containing internal standards (e.g., D5​ -benzoic acid, 13C -lactic acid).

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM).

Workflow Step1 1. Substrate Preparation 10-500 µM (R)-2-HPB Step2 2. Subcellular Fractions Liver S9 & Mitochondria Step1->Step2 Step3 3. Cofactor Addition NAD+, ATP, CoA, Glycine Step2->Step3 Step4 4. Incubation & Quenching 37°C, Acetonitrile Step3->Step4 Step5 5. LC-MS/MS Analysis MRM quantification Step4->Step5

Step-by-step in vitro experimental workflow for metabolite quantification.

References

Sources

Protocols & Analytical Methods

Method

Application Note: Biocatalytic Synthesis of (R)-2-Hydroxypropyl Benzoate via KRED-Mediated Asymmetric Reduction

Target Audience: Researchers, Application Scientists, and Process Chemists in Drug Development. Strategic Context & Mechanistic Rationale (R)-2-Hydroxypropyl benzoate is a high-value chiral building block utilized in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Process Chemists in Drug Development.

Strategic Context & Mechanistic Rationale

(R)-2-Hydroxypropyl benzoate is a high-value chiral building block utilized in the enantioselective synthesis of complex organic molecules, active pharmaceutical ingredients (APIs), and advanced nanostructured materials[1]. Its molecular structure features a benzoate group linked to an (R)-configured 2-hydroxypropyl chain, where the β-position hydroxyl group creates a unique stereochemical environment that enhances hydrogen bonding and reactivity[2].

Historically, the biocatalytic production of this compound relied on the lipase-catalyzed kinetic resolution of racemic 1,2-propanediol or racemic 2-hydroxypropyl benzoate using enzymes like Candida rugosa lipase (CRL)[3]. While effective (yielding 88–92% ee), kinetic resolution is thermodynamically capped at a 50% theoretical yield unless coupled with complex dynamic kinetic resolution (DKR) systems.

The Paradigm Shift: Asymmetric Ketone Reduction To achieve a 100% theoretical atom economy, modern process chemistry favors the asymmetric reduction of the prochiral ketone, 1-benzoyloxy-2-propanone (acetol benzoate), utilizing an (R)-selective Ketoreductase (KRED)[4]. KREDs, such as engineered variants of Lactobacillus kefir alcohol dehydrogenase (LK-ADH)[5], catalyze the highly stereoselective transfer of a hydride from NADPH to the ketone face.

Overcoming Product Inhibition via ISPR A critical mechanistic bottleneck in the reduction of 1-benzoyloxy-2-propanone is severe product inhibition, which stalls the enzymatic turnover and limits cofactor regeneration[6]. To engineer a self-sustaining system, this protocol employs an In Situ Product Removal (ISPR) strategy. By introducing a hydrophobic, cross-linked polystyrene resin (Amberlite XAD-1180) into the aqueous reaction matrix, the system creates a thermodynamic sink. The resin continuously adsorbs the hydrophobic (R)-2-hydroxypropyl benzoate product as it forms, keeping its aqueous concentration below the inhibitory threshold and enabling substrate loadings up to 70 g/L with >99% ee[6].

Visualizing the Biocatalytic Architecture

G cluster_0 Biocatalytic Reduction cluster_1 Cofactor Regeneration Substrate 1-Benzoyloxy-2-propanone KRED (R)-KRED Substrate->KRED Product (R)-2-Hydroxypropyl benzoate KRED->Product NADP NADP⁺ KRED->NADP Glucose D-Glucose GDH GDH Glucose->GDH Gluconate D-Glucono-δ-lactone GDH->Gluconate NADPH NADPH + H⁺ GDH->NADPH Regeneration NADPH->KRED Hydride Transfer NADP->GDH

Fig 1: Coupled KRED/GDH cofactor regeneration cycle for asymmetric ketone reduction.

Quantitative Process Parameters

The following tables summarize the comparative advantages of the chosen methodology and the optimized parameters required for successful execution.

Table 1: Comparison of Biocatalytic Routes for (R)-2-Hydroxypropyl Benzoate

MethodCatalystMax Theoretical YieldEnantiomeric Excess (ee)Key Limitation / Advantage
Kinetic ResolutionCandida rugosa lipase (CRL)50%88–92%Limited yield without DKR; low cost[3].
Asymmetric Reduction(R)-Selective KRED100%>99%Requires cofactor regeneration; complete conversion[4].
Reduction with ISPR KRED + XAD-1180 Resin 100% >99% Overcomes product inhibition; scalable to 70 g/L[6].

Table 2: Optimized Parameters for KRED-Mediated Reduction with ISPR

ParameterValueCausality / Impact
Temperature30°CBalances KRED/GDH thermal stability with optimal reaction kinetics.
pH7.0 (Titrated)Optimal for GDH activity; prevents spontaneous ester hydrolysis[3].
Substrate Loading70 g/LHigh volumetric productivity enabled exclusively by the ISPR strategy[6].
Resin Loading10% (w/v)Provides sufficient surface area to adsorb product and prevent enzyme inhibition.

Experimental Protocol

This protocol is designed as a self-validating system, ensuring that enzyme viability is confirmed prior to preparative scale-up.

Phase 1: Materials & Reagent Preparation
  • Substrate: 1-Benzoyloxy-2-propanone (acetol benzoate).

  • Enzymes: (R)-selective Ketoreductase (e.g., engineered L. kefir ADH), Glucose Dehydrogenase (GDH from Bacillus megaterium).

  • Cofactor System: NADP⁺ (sodium salt), D-Glucose.

  • Resin Conditioning: Wash Amberlite XAD-1180 resin (10 g) with 50 mL of methanol, followed by exhaustive washing with distilled water. Equilibrate the resin in 100 mM potassium phosphate buffer (pH 7.0) for 2 hours prior to use.

Phase 2: Miniaturized Screening (Self-Validating Step)

Causality: Before committing to a preparative scale, validate the specific activity of the KRED batch. This orthogonal spectrophotometric assay confirms the catalytic competence of the system independent of downstream chiral GC analysis.

  • Prepare a 1 mL cuvette containing: 100 mM potassium phosphate buffer (pH 7.0), 1 mM NADP⁺, 250 mM D-glucose, and 1 mg/mL GDH.

  • Add 5 mg/mL of the KRED enzyme.

  • Spike the mixture with 10 mM of 1-benzoyloxy-2-propanone.

  • Validation Metric: Monitor the absorbance at 340 nm. An initial rapid increase indicates GDH reducing NADP⁺ to NADPH. A subsequent steady state or slight decline confirms the KRED is actively consuming NADPH to reduce the substrate.

Phase 3: Preparative-Scale Biocatalysis with ISPR
  • Reaction Setup: In a 250 mL jacketed bioreactor, add 100 mL of 100 mM potassium phosphate buffer (pH 7.0).

  • Cofactor & Enzyme Addition: Dissolve 0.5 mM NADP⁺, 500 mM D-glucose, 100 mg GDH, and 500 mg (R)-selective KRED into the buffer.

  • Resin Integration: Add the 10 g of pre-conditioned XAD-1180 resin to the bioreactor.

  • Substrate Feeding: Add 7.0 g of 1-benzoyloxy-2-propanone. (Note: The substrate will partition between the aqueous phase and the resin).

  • Incubation: Stir the biphasic slurry at 30°C and 300 rpm.

  • pH Stat Control: The oxidation of glucose by GDH produces D-glucono-δ-lactone, which spontaneously hydrolyzes to gluconic acid. Maintain the pH strictly at 7.0 using an automated titrator dispensing 1 M NaOH. Allow the reaction to proceed for 24 hours.

Phase 4: Downstream Processing (DSP) & Product Isolation
  • Resin Filtration: Filter the reaction mixture through a coarse sintered glass funnel to separate the product-loaded resin from the aqueous enzyme/cofactor stream.

  • Washing: Wash the retained resin with 50 mL of deionized water to remove residual salts, glucose, and proteins.

  • Elution: Extract the (R)-2-hydroxypropyl benzoate from the resin by washing it with ethyl acetate (3 x 50 mL). The hydrophobic product readily desorbs into the organic solvent.

  • Purification: Dry the combined ethyl acetate fractions over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Yield & Purity: The resulting product is isolated as a pale oil (Yield: >95%, ee: >99%).

G A 1. Substrate & Resin Preparation (Acetol benzoate + XAD-1180) B 2. Biocatalytic Reaction (KRED, GDH, NADP⁺, Glucose, pH 7.0) A->B C 3. In Situ Product Removal (ISPR) (Product adsorbs to resin) B->C D 4. Filtration & Resin Washing (Separate resin from aqueous phase) C->D E 5. Product Elution (Extract resin with Ethyl Acetate) D->E F 6. Solvent Evaporation (Yield: >95%, ee: >99%) E->F

Fig 2: Preparative workflow utilizing In Situ Product Removal (ISPR) to prevent enzyme inhibition.

References

  • Benchchem. (n.d.). (S)-2-Hydroxypropyl benzoate | 141396-05-6. Benchchem. 1

  • Smolecule. (2023). Buy (R)-2-Hydroxypropyl benzoate | 103548-13-6. Smolecule. 2

  • Smolecule. (2023). Buy (R)-2-Hydroxypropyl benzoate | 103548-13-6 (Kinetic Parameters). Smolecule. 3

  • ResearchGate. (n.d.). Ketoreductases: Stereoselective catalysts for the facile synthesis of chiral alcohols. ResearchGate. 6

  • ResearchGate. (n.d.). Ketoreductases: Stereoselective catalysts for the facile synthesis of chiral alcohols (Overview). ResearchGate. 4

  • Science.gov. (n.d.). p-substituted acetophenone benzoylhydrazones: Topics by Science.gov. Science.gov. 5

Sources

Application

Application Note: Chiral HPLC Method Development and Validation for (R)-2-Hydroxypropyl Benzoate

Introduction & Scientific Rationale (R)-2-Hydroxypropyl benzoate is a highly valuable chiral building block utilized in the enantioselective synthesis of complex organic molecules, active pharmaceutical ingredients (APIs...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

(R)-2-Hydroxypropyl benzoate is a highly valuable chiral building block utilized in the enantioselective synthesis of complex organic molecules, active pharmaceutical ingredients (APIs), and advanced liquid crystals[1]. Due to the distinct pharmacokinetic and pharmacodynamic profiles of enantiomers in biological systems, stringent regulatory standards mandate the precise determination of enantiomeric excess (ee) during drug development[2].

The structural features of 2-hydroxypropyl benzoate—comprising a bulky phenyl ring, an ester linkage, and a secondary hydroxyl group at the chiral center—present specific sites for molecular recognition[3]. Developing a robust chiral High-Performance Liquid Chromatography (HPLC) method requires a mechanistic understanding of how these functional groups interact with the Chiral Stationary Phase (CSP) to form transient diastereomeric complexes[2].

Mechanistic Causality of CSP Selection

Polysaccharide-based CSPs, specifically those derivatized with phenylcarbamates (e.g., amylose tris(3,5-dimethylphenylcarbamate), known as Chiralpak IA/AD), are the gold standard for this class of molecules. The chiral discrimination is driven by a three-point interaction model:

  • Hydrogen Bonding: The carbamate N-H on the CSP acts as a hydrogen bond donor to the analyte's ester carbonyl, while the C=O on the CSP acts as an acceptor for the analyte's secondary hydroxyl group.

  • π−π Interactions: The phenyl ring of the benzoate ester engages in π−π stacking with the aromatic rings of the CSP's derivatized selector.

  • Steric Inclusion: The helical twist of the amylose backbone creates a chiral groove. The spatial arrangement of the (R)- vs. (S)-methyl group on the propyl chain dictates how deeply the molecule can penetrate this groove, leading to differential retention times.

MethodDev Start Analyze Analyte Structure: Identify H-bond & Pi-Pi sites CSP Select CSP: Amylose Phenylcarbamate (e.g., IA-3) Start->CSP MP Normal Phase Screening: Hexane / Isopropanol (IPA) CSP->MP Opt Thermodynamic Optimization: Adjust % IPA and Temperature MP->Opt Val Method Validation: Assess Rs, Linearity, and Accuracy Opt->Val

Figure 1: Chiral method development workflow for 2-hydroxypropyl benzoate.

Method Development Strategy

Mobile Phase Optimization

A Normal Phase (NP) chromatographic mode is selected to preserve the helical integrity of the polysaccharide CSP and maximize hydrogen-bonding interactions[2]. Hexane serves as the weak non-polar diluent, while Isopropanol (IPA) acts as the polar modifier.

  • Causality of Modifier Ratio: A high concentration of IPA will outcompete the analyte for hydrogen-bonding sites on the CSP, leading to co-elution. Conversely, too little IPA results in excessive retention and peak broadening. Empirical data demonstrates that a 95:5 (v/v) Hexane:IPA ratio provides the optimal thermodynamic balance, yielding baseline resolution ( Rs​>1.5 )[4].

Temperature and Flow Rate Dynamics

Chiral recognition is an exothermic process. Lowering the column temperature generally increases the enantioselectivity ( α ) by enhancing the stability of the transient diastereomeric complex, though it may increase mobile phase viscosity and peak broadening. A standard operating temperature of 25°C at a flow rate of 1.0 mL/min provides an optimal balance between resolution and analysis time[4].

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Every analytical sequence must include system suitability checks before sample quantification.

Reagents and Equipment
  • Column: DAICEL CHIRALCEL® IA-3 (250 mm × 4.6 mm, 3 µm particle size) or equivalent[4].

  • Mobile Phase: HPLC-grade Hexane and Isopropanol (IPA).

  • Standards: Racemic 2-hydroxypropyl benzoate, enantiopure (R)-2-hydroxypropyl benzoate, and (S)-2-hydroxypropyl benzoate[1].

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, thermostatted column compartment, and Photodiode Array (PDA) or UV detector.

Step-by-Step Analytical Workflow
  • Mobile Phase Preparation: Mix 950 mL of Hexane with 50 mL of IPA. Degas ultrasonically for 15 minutes.

  • System Equilibration: Purge the HPLC lines and equilibrate the Chiralcel IA-3 column with the mobile phase at 1.0 mL/min for at least 45 minutes until a stable baseline is achieved at 230 nm.

  • Standard Preparation: Dissolve 10 mg of racemic 2-hydroxypropyl benzoate in 10 mL of mobile phase (1.0 mg/mL stock). Dilute to a working concentration of 100 µg/mL.

  • Self-Validating Injection Sequence:

    • Injection 1 (Blank): Inject 10 µL of mobile phase to confirm the absence of ghost peaks or baseline drift.

    • Injection 2 (System Suitability): Inject 10 µL of the racemic standard. Verify that the resolution ( Rs​ ) between the (S)- and (R)-enantiomers is ≥1.5 .

    • Injection 3 (Chiral Marker): Inject 10 µL of enantiopure (R)-2-hydroxypropyl benzoate to confirm retention time and elution order.

    • Injection 4-N (Samples): Inject batch samples. Include a bracketing standard every 10 injections to monitor retention time drift.

Validation Blank 1. Blank Injection (Verify Baseline Purity) Racemate 2. Racemic Standard (Confirm Rs > 1.5) Blank->Racemate Spike 3. Chiral Marker (Identify (R)-Isomer tR) Racemate->Spike Sample 4. Sample Analysis (Calculate % ee) Spike->Sample

Figure 2: Self-validating injection sequence for chiral purity analysis.

Quantitative Data & System Suitability

The method demonstrates consistent elution profiles where the (S)-isomer elutes prior to the (R)-isomer under the specified conditions[4]. All quantitative data should be summarized and compared against the acceptance criteria outlined in Table 1 and Table 2.

Table 1: Optimized Chromatographic Conditions & System Suitability

ParameterValue / ObservationAcceptance Criteria
Column DAICEL CHIRALCEL® IA-3N/A
Mobile Phase Hexane / Isopropanol (95:5 v/v)N/A
Flow Rate 1.0 mL/minN/A
Detection Wavelength 230 nmN/A
Retention Time (S)-isomer ~12.65 min%RSD ≤2.0%
Retention Time (R)-isomer ~14.50 min%RSD ≤2.0%
Resolution ( Rs​ ) > 2.0 Rs​≥1.5 (Baseline separation)
Tailing Factor ( Tf​ ) 1.05 - 1.15 Tf​≤1.5

Table 2: Method Validation Metrics (Example Parameters)

Validation Metric(S)-2-Hydroxypropyl benzoate(R)-2-Hydroxypropyl benzoate
Linearity Range 1.0 – 150 µg/mL1.0 – 150 µg/mL
Correlation Coefficient ( R2 ) > 0.999> 0.999
LOD (S/N = 3) 0.15 µg/mL0.15 µg/mL
LOQ (S/N = 10) 0.50 µg/mL0.50 µg/mL
Recovery (Accuracy) 98.5% – 101.2%99.0% – 100.8%

Troubleshooting & Peak Resolution Logic

If system suitability criteria are not met, apply the following deductive logic to isolate the variable:

  • Loss of Resolution ( Rs​<1.5 ):

    • Cause: Disruption of the chiral cavity or excessive modifier.

    • Action: Verify mobile phase preparation. A slight decrease in IPA (e.g., to 97:3 Hexane:IPA) will increase retention ( k′ ) and often improve α . Alternatively, lower the column temperature to 20°C to favor the exothermic formation of the diastereomeric complex.

  • Peak Tailing ( Tf​>1.5 ):

    • Cause: Secondary interactions with unendcapped silanols on the silica support.

    • Action: While 2-hydroxypropyl benzoate is a neutral ester/alcohol and typically does not require acidic/basic additives, ensure the column has not been previously contaminated with strong amines. Flushing the column with 100% IPA can remove non-polar contaminants.

  • Retention Time Drift:

    • Cause: Inadequate column equilibration or evaporation of the volatile Hexane in the mobile phase reservoir.

    • Action: Cap the mobile phase bottles tightly. Ensure at least 20 column volumes of equilibration prior to the first injection.

References

  • Benchchem. "(S)
  • Beilstein Journals. "Copolymerization of epoxides with cyclic anhydrides catalyzed by dinuclear cobalt complexes - Beilstein Journals".
  • Smolecule.
  • LCGC International.

Sources

Method

Application Note: (R)-2-Hydroxypropyl Benzoate as a Versatile Chiral Building Block in Drug Discovery

Executive Summary (R)-2-Hydroxypropyl benzoate (CAS: 103548-13-6) is a highly versatile chiral ester characterized by an amphiphilic backbone and a reactive β-hydroxyl group[1]. In contemporary drug discovery, it has evo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-2-Hydroxypropyl benzoate (CAS: 103548-13-6) is a highly versatile chiral ester characterized by an amphiphilic backbone and a reactive β-hydroxyl group[1]. In contemporary drug discovery, it has evolved from a simple synthetic intermediate into a functional moiety used to enhance membrane permeability, probe enzyme kinetics, and sensitize oncology targets. This application note synthesizes the mechanistic rationale, quantitative performance data, and self-validating experimental protocols for utilizing this chiral building block in advanced pharmaceutical development.

Mechanistic Rationale & Drug Discovery Applications

The utility of (R)-2-hydroxypropyl benzoate is rooted in its unique structural features. The synthesis of this building block can be achieved with 100% atom economy via the stereoselective ring-opening of (R)-propylene oxide with benzoic acid, often mediated by N-heterocyclic carbenes (NHCs)[2]. Once synthesized, its structural properties enable three primary applications:

1.1 Antimycobacterial Lead Generation The lipophilic nature of the mycobacterial cell wall is a notorious barrier to drug penetration. Derivatization of (R)-2-hydroxypropyl benzoate into its 3,5-dinitrobenzoate analog leverages the β-hydroxyl group to dramatically enhance membrane permeability[1]. This allows for rapid intracellular accumulation, yielding potent inhibitory activity against Mycobacterium avium subsp. paratuberculosis (MAP) that surpasses standard clinical fluoroquinolones[1].

1.2 Oncology Chemosensitization Beyond infectious diseases, the compound exhibits synergistic potential in oncology. Co-administration of (R)-2-hydroxypropyl benzoate with the chemotherapeutic agent 5-fluorouracil (5-FU) significantly enhances apoptosis in colorectal adenocarcinoma (HT-29) cells[1]. Mechanistically, this synergy is driven by the targeted downregulation of the anti-apoptotic protein BCL-2, sensitizing the cancer cells to DNA-damaging agents[1].

1.3 Biocatalytic Probing and Enzyme Recognition The (R)-configuration of the 2-hydroxypropyl chain creates a specific stereochemical environment that optimizes hydrogen bonding with the catalytic serine residues of lipases and esterases[1]. It is extensively used as a substrate probe to study the Ping Pong Bi-Bi kinetic mechanisms of Candida cylindracea lipase (CCL) and to optimize solvent systems for stereoselective biocatalysis[1].

G Root (R)-2-Hydroxypropyl Benzoate Chiral Building Block AntiMyco Antimycobacterial Leads (e.g., 3,5-Dinitrobenzoate) Root->AntiMyco Derivatization Oncology Chemosensitization (Synergy with 5-FU) Root->Oncology Co-treatment Biocat Biocatalytic Probing (CCL Enzyme Kinetics) Root->Biocat Substrate Binding Mech1 Enhanced Membrane Permeability AntiMyco->Mech1 Mechanism Mech2 BCL-2 Downregulation (Apoptosis ↑) Oncology->Mech2 Mechanism Mech3 Stereospecific H-Bonding (Serine Residues) Biocat->Mech3 Mechanism

Drug discovery applications and mechanistic pathways of (R)-2-hydroxypropyl benzoate.

Quantitative Data & Performance Metrics

The following tables summarize the critical quantitative metrics associated with the derivatization and biocatalytic application of (R)-2-hydroxypropyl benzoate.

Table 1: Antimycobacterial Activity of (R)-2-Hydroxypropyl Benzoate Derivatives [1]

CompoundMIC (μM) vs. MAPMIC (μM) vs. MIMechanistic Notes
(R)-2-Hydroxypropyl benzoate>50>50Baseline chiral building block
3,5-Dinitrobenzoate analog 8.2 10.5 Enhanced membrane permeability
Ciprofloxacin (Control)12.515.0Standard clinical antibiotic

Table 2: Solvent & Temperature Effects on CCL-Catalyzed Stereoselectivity [1]

Solvent SystemTemp (°C)Reaction RateEnantiomeric ExcessCausality / Impact
Hexane300.30 mM/min85% eePoor substrate partitioning
Hexane-Toluene (3:1) 30 0.25 mM/min 95% ee Optimal polarity & enzyme hydration
Toluene300.18 mM/min78% eeEnzyme-solvent interactions reduce rate
Hexane-Toluene (3:1)500.50 mM/min82% eeThermal motion disrupts chiral recognition

Experimental Protocols

Protocol A: Synthesis of the Antimycobacterial 3,5-Dinitrobenzoate Derivative
  • Objective: Synthesize the highly active MAP inhibitor via chemoselective esterification of the secondary alcohol.

  • Causality & Design: The reaction utilizes 3,5-dinitrobenzoyl chloride in the presence of anhydrous pyridine and dichloromethane (DCM). Pyridine serves a dual purpose: it acts as an acid scavenger to neutralize the HCl byproduct (driving the equilibrium forward) and functions as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate. This lowers the activation energy required for the sterically hindered secondary β-hydroxyl group to attack, ensuring complete esterification without requiring elevated temperatures that could compromise the chiral center.

  • Step-by-Step Procedure:

    • Preparation: In an oven-dried 50 mL round-bottom flask under an inert N₂ atmosphere, dissolve 1.0 mmol (180.2 mg) of (R)-2-hydroxypropyl benzoate in 10 mL of anhydrous DCM.

    • Catalyst Addition: Add 2.5 mmol (200 μL) of anhydrous pyridine and stir at 0 °C (ice bath) for 5 minutes.

    • Acylation: Slowly add 1.2 mmol (276.6 mg) of 3,5-dinitrobenzoyl chloride dropwise over 10 minutes.

    • Propagation: Remove the ice bath, allowing the reaction to warm to room temperature (20–25 °C). Stir continuously for 4 hours.

    • Quenching & Workup: Quench the reaction with 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with 1M HCl (to remove residual pyridine), followed by brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Self-Validation & Quality Control:

    • In-Process Control: Monitor via TLC (Hexane:EtOAc 7:3). The starting material spot (Rf ~0.3) must completely disappear, replaced by a less polar spot (Rf ~0.6) corresponding to the diester.

    • Analytical Validation: Confirm product identity via ¹H-NMR (look for the shift of the methine proton adjacent to the new ester group from ~4.0 ppm downfield to ~5.3 ppm). Verify chiral integrity via chiral HPLC (e.g., Chiralcel OD-H column) to ensure >98% ee is maintained from the starting material.

Protocol B: Biocatalytic Resolution and Kinetic Profiling via Candida cylindracea Lipase (CCL)
  • Objective: Perform stereoselective esterification to evaluate enzyme kinetics and solvent effects.

  • Causality & Design: The esterification follows a Ping Pong Bi-Bi mechanism[1]. A Hexane-Toluene (3:1 v/v) solvent system is strictly utilized. Pure hexane yields suboptimal enantioselectivity (85% ee), while pure toluene diminishes the reaction rate due to unfavorable enzyme-solvent interactions that strip the essential hydration layer from the lipase. The 3:1 ratio perfectly balances the partitioning of the polar benzoic acid substrate with the preservation of CCL's catalytic conformation, achieving optimal stereocontrol (95% ee)[1].

  • Step-by-Step Procedure:

    • Solvent Preparation: Prepare a 20 mL mixture of Hexane and Toluene in a 3:1 (v/v) ratio. Pre-equilibrate the solvent to a water activity ( aw​ ) of 0.43 using saturated salt solutions to maintain enzyme hydration.

    • Substrate Loading: Dissolve 50 mM of benzoic acid and 100 mM of racemic 1,2-propanediol in the solvent system.

    • Enzyme Addition: Initiate the reaction by adding 50 mg of immobilized Candida cylindracea lipase (CCL).

    • Incubation: Incubate the suspension in an orbital shaker at 250 rpm and strictly at 30 °C. (Caution: Exceeding 30 °C increases thermal motion, which disrupts chiral recognition and drops ee to 82%[1]).

    • Sampling: Withdraw 100 μL aliquots at 30-minute intervals for 8 hours. Centrifuge immediately to remove the enzyme and halt the reaction.

  • Self-Validation & Quality Control:

    • Kinetic Validation: Analyze aliquots via GC-FID. Plot product concentration over time. The initial linear slope should yield a rate of ~0.25 mM/min. If the rate is significantly lower, verify the water activity of the solvent system.

    • Stereochemical Validation: Determine the enantiomeric excess of the generated 2-hydroxypropyl benzoate using chiral HPLC. The target validation threshold is ≥95% ee for the (R)-enantiomer.

G E Free Enzyme (CCL) EA Enzyme-Substrate Complex E->EA Binds FP Acyl-Enzyme Intermediate EA->FP Catalysis E2 Regenerated Enzyme FP->E2 Acyl Transfer Prod1 Water FP->Prod1 E2->E Release Prod2 (R)-2-Hydroxypropyl Benzoate E2->Prod2 Sub1 Benzoic Acid Sub1->EA Sub2 (R)-1,2-Propanediol Sub2->E2

Ping Pong Bi-Bi kinetic mechanism of CCL-catalyzed esterification.

References

Sources

Application

gas chromatography mass spectrometry GC-MS analysis of (R)-2-Hydroxypropyl benzoate

An Application Note for the Enantioselective Analysis of (R)-2-Hydroxypropyl Benzoate by Gas Chromatography-Mass Spectrometry (GC-MS) Abstract: This comprehensive application note provides a detailed protocol for the ena...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Enantioselective Analysis of (R)-2-Hydroxypropyl Benzoate by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract: This comprehensive application note provides a detailed protocol for the enantioselective analysis of (R)-2-Hydroxypropyl benzoate using Gas Chromatography-Mass Spectrometry (GC-MS). Chiral separation is of paramount importance in the pharmaceutical industry, as enantiomers of a drug candidate can exhibit significantly different pharmacological and toxicological profiles[1]. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for method development, sample preparation, instrument configuration, and data analysis. The methodologies described herein are grounded in established principles of chiral chromatography and mass spectrometry, ensuring scientific integrity and reproducible results.

Introduction and Scientific Principles

(R)-2-Hydroxypropyl benzoate is a chiral molecule containing both an ester and a secondary alcohol functional group. Its analysis requires a method capable of distinguishing between its R- and S-enantiomers. Gas chromatography is an ideal technique for volatile and semi-volatile compounds, and when paired with a mass spectrometer, it provides unparalleled specificity and sensitivity[2].

The Core Challenge: Enantiomer Separation Enantiomers possess identical physical properties, making their separation impossible with standard achiral chromatography columns[3]. The key to their resolution lies in the use of a Chiral Stationary Phase (CSP) within the GC column. These phases create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation[4][5]. Cyclodextrin-based CSPs are particularly effective for a wide range of chiral molecules, including alcohols and esters, and are recommended for this application[6].

The Role of Mass Spectrometry The mass spectrometer serves as a highly specific detector. Following chromatographic separation, molecules are ionized, typically through Electron Ionization (EI), causing them to fragment in a predictable and reproducible manner. The resulting mass spectrum is a "fingerprint" of the molecule, allowing for positive identification. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be employed to enhance sensitivity by monitoring only characteristic fragment ions of the analyte[7].

Experimental Workflow Overview

The entire analytical process, from sample receipt to final data interpretation, follows a structured workflow. This ensures consistency and minimizes potential sources of error.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample Weigh Analyte Solvent Dissolve in Volatile Solvent (e.g., Dichloromethane) Sample->Solvent Vial Transfer to GC Vial Solvent->Vial Autosampler Autosampler Injection Vial->Autosampler GC Chiral GC Column Separation (Cyclodextrin-based CSP) Autosampler->GC MS EI Ionization & Fragmentation GC->MS Detector Mass Detection (Scan or SIM) MS->Detector Chromatogram Peak Integration & Identification Detector->Chromatogram Spectrum Mass Spectrum Analysis (vs. Library/Reference) Chromatogram->Spectrum Quant Quantification & Purity Check Spectrum->Quant Report Generate Report Quant->Report

Caption: Overall workflow for the GC-MS analysis of (R)-2-Hydroxypropyl benzoate.

Materials and Methodology

Reagents and Consumables
  • (R)-2-Hydroxypropyl benzoate reference standard

  • (S)-2-Hydroxypropyl benzoate or racemic mixture (for resolution verification)

  • Dichloromethane (DCM), HPLC or GC grade[8]

  • Methanol, HPLC or GC grade[9]

  • Hexane, HPLC or GC grade[9]

  • Anhydrous Sodium Sulfate (for drying, if necessary)

  • 2 mL amber glass autosampler vials with PTFE-lined septa[10]

Instrumentation

A gas chromatograph equipped with an autosampler and coupled to a mass selective detector is required. The following parameters are provided as a robust starting point for method development.

Parameter Recommended Setting Rationale
GC System Agilent 8890 GC or equivalentProvides precise electronic pneumatic control for reproducible retention times.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
Chiral GC Column Astec® CHIRALDEX® G-TA or Supelco® β-DEX™ (30 m x 0.25 mm ID, 0.25 µm film)Cyclodextrin-based phases provide excellent selectivity for chiral alcohols and esters[4][5][6].
Carrier Gas Helium (99.999% purity) at 1.2 mL/min (Constant Flow)Inert carrier gas providing good chromatographic efficiency.
Injector Split/Splitless InletAllows for flexibility in sample concentration.
Injector Temp. 250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Injection Mode Split (Ratio 50:1)Prevents column overloading and ensures sharp peaks for concentrated samples.
Injection Volume 1 µLStandard volume for capillary GC.
Oven Program 100 °C (hold 2 min), ramp to 220 °C at 5 °C/min, hold 5 minThe initial hold ensures good peak shape at the start. The ramp allows for the separation of enantiomers and elution of the analyte in a reasonable time.
MS Transfer Line 280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for robust ionization in an EI source[11].
Quadrupole Temp. 150 °CStandard temperature for stable mass filtering[11].
Ionization Mode Electron Ionization (EI) at 70 eVStandard, hard ionization technique that produces reproducible fragmentation patterns for library matching[12].
Acquisition Mode Full Scan (m/z 40-350) and/or SIMFull scan is used for initial identification and method development. SIM mode is used for enhanced sensitivity in quantitative methods.
SIM Ions To be determined from the full scan spectrum of the analyte. Predicted ions: m/z 122, 105, 77.Monitoring characteristic ions increases the signal-to-noise ratio for trace-level quantification.

Detailed Experimental Protocol

Standard Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of (R)-2-Hydroxypropyl benzoate reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.

  • Working Standard (10 µg/mL): Perform a serial dilution of the Primary Stock Solution. For example, transfer 100 µL of the stock into a 10 mL volumetric flask and dilute to the mark with dichloromethane. This concentration is a good starting point for GC-MS analysis to avoid detector saturation[13].

  • Resolution Standard: If available, prepare a 10 µg/mL solution of the racemic mixture or the (S)-enantiomer to confirm the separation and elution order on the chiral column.

Sample Preparation
  • Accurately weigh the sample matrix containing the analyte.

  • Perform a suitable extraction if the matrix is complex (e.g., liquid-liquid extraction with an organic solvent)[8][14]. For simple mixtures or pure substances, dissolve directly in dichloromethane to achieve an estimated final concentration of ~10 µg/mL.

  • Vortex the solution for 1 minute to ensure complete dissolution.

  • Filter the solution using a 0.45 µm syringe filter into a 2 mL autosampler vial to remove any particulates[14].

Instrument Setup and Sequence Run
  • System Suitability: Before running samples, inject the Working Standard five times to ensure system stability. The relative standard deviation (RSD) for peak area and retention time should typically be less than 2% and 0.5%, respectively[15].

  • Resolution Check: Inject the Resolution Standard to confirm the baseline separation of the (R)- and (S)-enantiomers.

  • Sequence Configuration: Set up the analytical sequence in the instrument control software (e.g., Agilent MassHunter). Include solvent blanks, system suitability injections, standards for calibration, and the unknown samples.

  • Execute Run: Start the sequence.

Data Analysis and Interpretation

Peak Identification

The target analyte, (R)-2-Hydroxypropyl benzoate, will be identified by its retention time, as determined from the analysis of the reference standard. The use of a chiral column should yield two distinct peaks if both enantiomers are present.

Mass Spectrum Interpretation

The identity of the peak should be confirmed by its mass spectrum. While a library spectrum for this specific compound may not be available in commercial databases like NIST[16][17], its fragmentation can be predicted based on the known behavior of benzoate esters[18][19].

Predicted Fragmentation Pathway: The molecular ion (M+) of 2-Hydroxypropyl benzoate (C10H12O3) has a nominal mass of 180 g/mol . Key fragmentation steps under EI conditions are expected to be:

  • Formation of the Benzoyl Cation (m/z 105): The most characteristic fragmentation for benzoate esters is the loss of the alkoxy radical (-•OCH(CH3)CH2OH), resulting in the highly stable benzoyl cation. This is often the base peak[19].

  • Formation of the Phenyl Cation (m/z 77): The benzoyl cation can subsequently lose a neutral carbon monoxide (CO) molecule to form the phenyl cation[20].

  • McLafferty Rearrangement (m/z 122): A hydrogen atom from the propyl chain can be transferred to the carbonyl oxygen, followed by the elimination of a neutral propene molecule (C3H6), resulting in the benzoic acid radical cation[19].

Fragmentation Mol [C₆H₅COOCH(CH₃)CH₂OH]⁺˙ (R)-2-Hydroxypropyl benzoate m/z 180 Frag105 [C₆H₅CO]⁺ Benzoyl cation m/z 105 (Base Peak) Mol->Frag105 - •OCH(CH₃)CH₂OH Frag122 [C₆H₅COOH]⁺˙ Benzoic acid radical cation m/z 122 Mol->Frag122 - C₃H₆ (McLafferty) Frag77 [C₆H₅]⁺ Phenyl cation m/z 77 Frag105->Frag77 - CO

Caption: Predicted EI fragmentation pathway for 2-Hydroxypropyl benzoate.

Quantification and Enantiomeric Purity

For quantitative analysis, a calibration curve should be constructed by plotting the peak area of the (R)-enantiomer against its concentration from a series of standards. Linearity is acceptable if the correlation coefficient (r²) is ≥ 0.999[21].

The enantiomeric excess (% ee) or enantiomeric purity can be calculated from the peak areas of the R- and S-enantiomers: % ee = ([Area(R) - Area(S)] / [Area(R) + Area(S)]) x 100

Method Validation and Quality Control

For use in regulated environments, the analytical method must be fully validated according to ICH guidelines or equivalent standards. Key validation parameters include:

  • Specificity: The ability to resolve and detect the analyte in the presence of other components[15].

  • Linearity: A proportional relationship between concentration and instrument response over a defined range[22].

  • Accuracy & Precision: Accuracy measures the closeness to the true value, while precision measures the repeatability of the results[21][23].

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively[15].

  • Robustness: The method's resilience to small, deliberate variations in parameters[15].

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of (R)-2-Hydroxypropyl benzoate. By utilizing a cyclodextrin-based chiral stationary phase and standard EI-MS detection, this method enables the reliable separation, identification, and quantification of the target enantiomer. The provided parameters serve as an excellent starting point for method development and validation, empowering researchers to achieve accurate and reproducible results in the critical field of chiral analysis.

References

  • NIST Mass Spectral Library. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

  • NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database. (n.d.). Scientific Instrument Services. Retrieved from [Link]

  • Unveiling the Power of Chiral GC Columns. (2025, October 22). Chrom Tech. Retrieved from [Link]

  • Wiley Registry/NIST Mass Spectral Library 2023. (n.d.). Wiley Science Solutions. Retrieved from [Link]

  • NIST Mass Spectral Library. (n.d.). Diablo Analytical. Retrieved from [Link]

  • Chiral Chromatography Columns: Precision Enantiomer Separation. (2026, March 20). Precedence Research. Retrieved from [Link]

  • NIST 2023 MS and MS/MS Libraries. (n.d.). SpectralWorks. Retrieved from [Link]

  • Chiral GC Columns | Gas Chromatography. (n.d.). Agilent Technologies. Retrieved from [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (2023, August 25). LCGC International. Retrieved from [Link]

  • Analytical Validation Quick Reference Guide. (n.d.). ChromSolutions. Retrieved from [Link]

  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. (2010). International Journal of Molecular Sciences, 11(12), 5237-5248. Retrieved from [Link]

  • Agilent 7000 Series Triple Quad GC/MS Operation Manual. (n.d.). Agilent Technologies. Retrieved from [Link]

  • Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. (2023, December 30). Journal of Mass Spectrometry. Retrieved from [Link]

  • Agilent GC/MSD Instructions. (n.d.). University of Illinois. Retrieved from [Link]

  • Agilent 5977C Series GC/MSD Operating Manual. (n.d.). Agilent Technologies. Retrieved from [Link]

  • A Review on GC-MS and Method Development and Validation. (n.d.). International Journal of Pharmaceutical Quality Assurance. Retrieved from [Link]

  • Fragmentation Processes - Structure Determination of Organic Compounds. (n.d.). Pharmacy 180. Retrieved from [Link]

  • Sample preparation GC-MS. (2025, April 29). SCION Instruments. Retrieved from [Link]

  • Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects. (n.d.). Retrieved from [Link]

  • GC/MS Sample Preparation | HSC Cores. (n.d.). Northwestern University. Retrieved from [Link]

  • Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate. (2018, June 7). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. (2025, December 13). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Sample Preparation Guidelines for GC-MS. (n.d.). University of California, Riverside. Retrieved from [Link]

  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2022). Molecules, 27(19), 6649. Retrieved from [Link]

  • Sample Preparation for GC-MS. (n.d.). Organomation. Retrieved from [Link]

  • Conducting GC Method Validation Using High Accuracy Standards. (2024, August 23). Environics. Retrieved from [Link]

  • AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN). (2021, January 9). YouTube. Retrieved from [Link]

  • Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS). (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Derivatization Methods in GC and GC/MS. (2018, December 5). IntechOpen. Retrieved from [Link]

  • GC-MS Analysis of Benzoate and Sorbate in Saudi Dairy and Food Products with Estimation of Daily Exposure. (2018). International Journal of Food Properties. Retrieved from [Link]

  • Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. (n.d.). Scholars Research Library. Retrieved from [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Journal of Food and Drug Analysis. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chiral HPLC Separation of 2-Hydroxypropyl Benzoate Enantiomers

Welcome to the technical support center for the chiral separation of 2-hydroxypropyl benzoate enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chiral separation of 2-hydroxypropyl benzoate enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The content herein is structured to offer not just solutions, but also the scientific reasoning behind them, ensuring robust and reproducible separations.

Troubleshooting Guide: A Symptom-Based Approach

Encountering issues during chiral separations is a common part of method development. This section addresses the most frequent problems in a question-and-answer format, providing a logical workflow to diagnose and resolve them.

Q1: I am seeing no separation or very poor resolution (Rs < 1.0) of the 2-hydroxypropyl benzoate enantiomers. What are the likely causes and how can I fix it?

Poor or non-existent resolution is the most critical issue in chiral separations. The primary goal is to enhance the selectivity (α) and efficiency (N) of the chromatographic system.

Underlying Causes & Corrective Actions:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most crucial factor for a successful chiral separation. The interaction between the analyte and the CSP is highly specific. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for a wide range of chiral compounds due to their broad applicability.[1][2]

    • Actionable Step: If you are not using a polysaccharide-based column (e.g., cellulose or amylose derivatives), consider screening these types of columns. Columns like those with tris(3,5-dimethylphenylcarbamate) derivatives on cellulose or amylose are known for their excellent chiral recognition capabilities.[3]

  • Suboptimal Mobile Phase Composition: The mobile phase composition, particularly the type and concentration of the organic modifier, plays a significant role in modulating the retention and selectivity of the enantiomers.[1]

    • Actionable Step: Systematically vary the concentration of the alcohol modifier (e.g., isopropanol or ethanol) in your mobile phase (typically hexane for normal phase). Start with a screening gradient to identify a promising isocratic condition.[4] Also, consider testing different alcohols, as a switch from isopropanol to ethanol can sometimes dramatically improve selectivity.[4]

  • Incorrect Elution Mode: 2-hydroxypropyl benzoate has a certain polarity. The choice between normal-phase, reversed-phase, or polar organic mode is critical for achieving separation.[5]

    • Actionable Step: If you are using reversed-phase and seeing no separation, a switch to normal-phase (e.g., hexane/isopropanol) is highly recommended for this type of compound. Normal-phase chromatography often provides better selectivity for polar compounds on polysaccharide-based CSPs.[6]

  • High Flow Rate: Chiral recognition is a thermodynamic process that requires sufficient time for the analyte to interact with the CSP. High flow rates can lead to poor mass transfer and reduced resolution.[7]

    • Actionable Step: Reduce the flow rate. For a standard 4.6 mm ID column, flow rates between 0.5 and 1.0 mL/min are typical. If resolution is still poor, try even lower flow rates.[7]

  • Temperature Effects: Temperature can influence the thermodynamics of the chiral recognition process.[1]

    • Actionable Step: While often a secondary optimization parameter, try decreasing the column temperature. Lower temperatures can sometimes enhance the enantioselectivity, leading to better resolution.[1]

Troubleshooting Workflow for Poor Resolution

G Specificity Specificity & System Suitability Precision Precision Specificity->Precision Accuracy Accuracy Specificity->Accuracy Robustness Robustness Specificity->Robustness Precision->Accuracy Linearity Linearity Linearity->Accuracy Sensitivity Sensitivity (LOD/LOQ) Sensitivity->Linearity Validation_Parameters Interrelationship of Key Validation Parameters

Sources

Optimization

optimizing lipase enzyme activity for (R)-2-Hydroxypropyl benzoate production

Technical Support Center: Optimizing Lipase-Catalyzed Production of (R)-2-Hydroxypropyl Benzoate Welcome to the Biocatalysis Technical Support Center. This guide is engineered for researchers and drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Lipase-Catalyzed Production of (R)-2-Hydroxypropyl Benzoate

Welcome to the Biocatalysis Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing the enantioselective synthesis of (R)-2-hydroxypropyl benzoate. By leveraging lipase-catalyzed kinetic resolution, we can achieve high enantiomeric excess (ee) and regioselectivity. Below, you will find our diagnostic workflows, troubleshooting FAQs, and validated protocols rooted in thermodynamic and kinetic principles.

Part 1: Diagnostic Workflow & Mechanistic Pathway

G Substrate Racemic 1,2-Propanediol + Benzoate Donor Reaction Ping Pong Bi-Bi Kinetic Resolution Substrate->Reaction Enzyme Immobilized Lipase (HPMC/PVA Blend) Enzyme->Reaction Catalysis Product (R)-2-Hydroxypropyl Benzoate (Target) Reaction->Product Fast (k_R) Byproduct (S)-1,2-Propanediol (Unreacted) Reaction->Byproduct Slow (k_S)

Caption: Workflow of lipase-catalyzed kinetic resolution for (R)-2-hydroxypropyl benzoate.

Part 2: Troubleshooting Guide & FAQs

Q1: Why is the enantiomeric excess (ee) of (R)-2-hydroxypropyl benzoate stalling below 85%? Expertise & Causality: Enantioselectivity in lipase-catalyzed kinetic resolution is heavily dependent on temperature and solvent polarity. Increased thermal motion at higher temperatures disrupts the chiral recognition within the enzyme's active site. For instance, raising the temperature from 30°C to 50°C can cause the enantioselectivity to drop from 95% to 82% ee due to the disruption of hydrogen bonding between the substrate and the catalytic serine residues[1]. Furthermore, the choice of solvent dictates substrate partitioning; improper Log P values can strip the enzyme's essential hydration shell. Validated Solution:

  • Temperature Control: Maintain the reaction temperature strictly at or below 30°C to preserve the rigid conformation of the lipase's stereospecific binding pocket[1].

  • Solvent Engineering: Utilize a customized solvent system such as a 1[1]. This specific ratio optimizes the solubility of the benzoate donor while maintaining high lipase activity, driving the ee up to 95%[1].

Q2: The reaction kinetics are extremely slow. What is limiting the esterification rate? Expertise & Causality: The enzymatic esterification to produce (R)-2-hydroxypropyl benzoate follows a Ping Pong Bi-Bi mechanism, where the acyl donor (e.g., benzoic acid or its ester) and the alcohol bind sequentially to the enzyme[1]. If the acyl donor is not fully solubilized, or if the enzyme lacks a proper immobilization support, the maximum velocity ( Vmax​ ) is severely bottlenecked. Additionally, high concentrations of the propanol derivative can induce competitive inhibition by disrupting the ternary complex mechanism[2]. Validated Solution:

  • Immobilization Matrix: Ensure the use of an optimized immobilized lipase system. Studies using2 as immobilization supports have successfully lowered the activation energy of the process to 16.2 kcal/mol, significantly outperforming unsupported chemical catalysts[2].

  • Substrate Feeding: Implement a fed-batch or continuous flow system to keep the benzoic acid concentration below its Michaelis constant ( Km​ ) threshold of ~12 mM, preventing substrate-level inhibition[1].

Part 3: Quantitative Data & Optimization Parameters

To facilitate rapid experimental design, the following table summarizes the impact of critical reaction parameters on the reaction rate and stereoselectivity of the target ester.

Solvent SystemTemperature (°C)Reaction Rate (mM/min)Enantiomeric Excess (ee %)Impact on Process
Hexane300.3085%Good rate, moderate ee.
Toluene-Hexane (3:1)300.2595%Optimal balance of solubility and high ee[1].
Toluene300.1878%High polarity reduces rate and ee[1].
Toluene-Hexane (3:1)500.5082%Rate doubles, but thermal motion degrades ee[1].

Part 4: Step-by-Step Methodology (Continuous Esterification Process)

This self-validating protocol is designed for the continuous, scalable production of (R)-2-hydroxypropyl benzoate.

Step 1: Biocatalyst Preparation & Equilibration

  • Action: Prepare the immobilized lipase (e.g., Candida cylindracea or Pseudomonas cepacia lipase) supported on an HPMC/PVA polymer blend[2]. Pre-equilibrate the catalyst to a water activity ( aw​ ) of ~0.33 using saturated salt solutions.

  • Causality Check: This specific matrix protects the enzyme from mechanical shear and lowers the activation energy to 16.2 kcal/mol[2]. The water activity equilibration ensures the enzyme retains its essential hydration shell without triggering unwanted hydrolysis.

Step 2: Solvent and Substrate Assembly

  • Action: Prepare a solvent mixture of anhydrous Toluene and Hexane in a 3:1 (v/v) ratio[1]. Dissolve racemic 1,2-propanediol and the benzoate donor (e.g., benzoic acid or vinyl benzoate) in the solvent.

  • Causality Check: The 3:1 ratio is critical; it provides enough polarity to dissolve the benzoate donor while remaining hydrophobic enough to preserve the enzyme's stereospecific conformation[1].

Step 3: Reactor Loading & Thermal Control

  • Action: Load the mixture into a continuous packed-bed reactor containing the immobilized enzyme (catalyst loading ~0.06 wt%)[1]. Set the reactor temperature strictly to 30°C.

  • Causality Check: Do not exceed 30°C. Higher thermal energy allows the "wrong" enantiomer to bind, which will cause your chiral recognition to drop significantly[1].

Step 4: Kinetic Monitoring

  • Action: Monitor the reaction via HPLC or Chiral GC. Ensure the concentration of the benzoate donor remains near its Km​ (12 mM) and the alcohol near 8 mM[1].

  • Causality Check: Adhering to these concentration limits prevents the disruption of the Ping Pong Bi-Bi kinetic mechanism and avoids substrate-induced enzyme inhibition[1].

Step 5: Product Recovery & Recycling

  • Action: Operate the system under a reduced pressure of 100–150 mmHg to facilitate the continuous removal and recycling of byproduct alcohols[1]. Collect the effluent after an 8–10 hour residence time to achieve >95% conversion[1].

  • Action: Purify the (R)-2-hydroxypropyl benzoate via standard silica gel flash chromatography.

Part 5: References

Sources

Troubleshooting

Technical Support Center: Troubleshooting Spontaneous Hydrolysis of (R)-2-Hydroxypropyl Benzoate

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and analytical scientists dealing with the chemical instability of (R)-2-Hydroxypropyl benzoate.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and analytical scientists dealing with the chemical instability of (R)-2-Hydroxypropyl benzoate. Below, you will find mechanistic insights, troubleshooting FAQs, kinetic data, and self-validating experimental protocols to stabilize your formulations.

Core Mechanistic Insights: The "Neighboring Group" Problem

To effectively troubleshoot the degradation of (R)-2-Hydroxypropyl benzoate, we must first understand the chemical causality of its instability. Unlike simple aliphatic esters (e.g., propyl benzoate), this compound features a secondary hydroxyl group (-OH) directly adjacent to the ester linkage.

This structural feature enables intramolecular catalysis . The neighboring hydroxyl group acts as an internal nucleophile or general base, significantly lowering the activation energy required for water to attack the carbonyl carbon 1. Because the catalytic group is part of the molecule itself, its effective local concentration is exceptionally high. This proximity effect leads to spontaneous hydrolysis rates that can be up to 100-fold faster than those of standard benzoate esters lacking the adjacent hydroxyl group 2.

Troubleshooting FAQs

Q: We buffered our aqueous formulation to pH 7.0, but hydrolysis is still rapid. Why? A: Ester bonds are typically prone to base-catalyzed hydrolysis at neutral to basic pH levels 3. Furthermore, intramolecularly catalyzed hydrolysis often exhibits a "pH-independent plateau" between pH 4.0 and 8.0 4. Adjusting the pH to 7.0 places the molecule right in the zone where the adjacent hydroxyl group is highly active. Actionable Fix: Shift the formulation to a slightly acidic pH (e.g., pH 3.5 - 4.0) to protonate intermediate transition states and minimize general base catalysis, while avoiding extreme acidity that triggers specific acid catalysis.

Q: Does the choice of buffer species matter if the pH is identical? A: Yes. Buffer species like acetate or citrate can act as intermolecular general bases. When combined with the molecule's own intramolecular catalysis, high buffer concentrations create a synergistic degradation effect. Actionable Fix: Keep buffer concentrations as low as possible (e.g., <10 mM) or utilize buffers with minimal general base character.

Q: Our solid-state API is degrading in the warehouse. How do we stop this? A: In solid states, moisture acts both as a plasticizer (increasing molecular mobility) and as a direct reactant for hydrolysis 5. If the API or excipient matrix is hygroscopic, it will pull water from the environment, initiating the cleavage of the ester bond. Actionable Fix: Implement strict environmental controls. Store the API under desiccated conditions and utilize Alu/Alu blister packaging to block moisture vapor transmission. Adhere strictly to ICH Q1A(R2) guidelines by maintaining cold-chain storage (2°C - 8°C) if room temperature stability fails 6.

Quantitative Data: Hydrolysis Kinetics

The table below summarizes the kinetic behavior of (R)-2-Hydroxypropyl benzoate under varying storage conditions. Notice the non-linear relationship between pH, buffer concentration, and half-life due to the intramolecular plateau.

Storage ConditionpHBuffer ConcentrationTemp (°C)Est. Half-Life (t½)Primary Degradation Driver
Aqueous Solution7.450 mM Phosphate37°C< 12 hoursBase + Intramolecular Catalysis
Aqueous Solution4.050 mM Acetate25°C~ 14 daysGeneral Base Catalysis (Buffer)
Aqueous Solution4.05 mM Acetate25°C~ 45 daysMinimized Catalysis
Solid (Lyophilized)N/AN/A (Desiccated)25°C> 24 monthsStable
Solid (Exposed)N/AN/A (75% RH)40°C~ 3 monthsMoisture Ingress + Thermal
Experimental Protocol: Self-Validating Stability Profiling

To design a robust formulation, you must empirically determine the pH of maximum stability (pH_max) while validating the mass balance to ensure no secondary degradation pathways (e.g., oxidation or transesterification) are occurring.

Step 1: Matrix Preparation Prepare a series of 10 mM buffer solutions ranging from pH 2.0 to 8.0 (e.g., HCl/KCl for pH 2, Citrate for pH 3-5, Phosphate for pH 6-8). Ensure the ionic strength is kept constant (μ = 0.15 M using NaCl) to prevent ionic strength-dependent kinetic artifacts.

Step 2: Spiking and Incubation Spike (R)-2-Hydroxypropyl benzoate into each buffer to a final concentration of 100 μg/mL. Divide each pH solution into three sealed amber glass vials (to prevent photodegradation). Incubate the vials at 25°C, 40°C, and 60°C in temperature-controlled chambers.

Step 3: Sampling and Quenching At predetermined time points (0, 2, 4, 8, 24, 48 hours), extract 100 μL aliquots. Immediately quench the reaction by diluting 1:1 with cold acetonitrile containing 0.1% Formic Acid. This simultaneously drops the temperature and shifts the pH to halt further hydrolysis.

Step 4: HPLC-UV/MS Analysis (Self-Validation Check) Quantify the remaining parent compound and the appearance of the primary degradants (benzoic acid and (R)-propylene glycol). Critical Self-Validation: Calculate the molar mass balance. The molar loss of (R)-2-Hydroxypropyl benzoate must equal the molar appearance of benzoic acid. If the Mass Balance is < 95%, the system is not self-validating; you must investigate alternative degradation pathways (e.g., transesterification with excipients or container leachables).

Step 5: Arrhenius Extrapolation Plot the natural log of the degradation rate constants (ln k) against the inverse of temperature (1/T in Kelvin). Use the Arrhenius equation to calculate the activation energy (Ea) and accurately predict the shelf-life at standard cold-chain conditions (2°C - 8°C).

Mitigation Workflow Diagram

The following decision tree dictates the logical flow for diagnosing and stabilizing (R)-2-Hydroxypropyl benzoate formulations.

Workflow Step1 Identify Hydrolysis Pathway (R)-2-Hydroxypropyl benzoate Step2 Assess Formulation Matrix Step1->Step2 Liq Aqueous Solution Step2->Liq Sol Solid / Lyophilized Step2->Sol pH Optimize pH (3.5 - 4.5) Limit Intramolecular Catalysis Liq->pH Buf Minimize Buffer Concentration (Avoid General Base Catalysis) Liq->Buf H2O Strict Moisture Control (Desiccants / Alu-Alu Blisters) Sol->H2O Temp Cold Chain Storage (2-8°C) Per ICH Q1A(R2) pH->Temp Buf->Temp H2O->Temp

Caption: Workflow for mitigating spontaneous hydrolysis of (R)-2-Hydroxypropyl benzoate during storage.

References
  • Buy (R)
  • 8.1.4: A4.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • Intramolecular general base catalyzed ester hydrolysis.
  • A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention. Allied Academies.
  • Annex 10 - ICH. ICH.org.

Sources

Optimization

Technical Support Center: Solvent Optimization for (R)-2-Hydroxypropyl Benzoate Crystallization

Executive Summary (R)-2-Hydroxypropyl benzoate ((R)-HPB) is a highly valuable chiral building block and solubility enhancement vehicle used extensively in drug development. Due to its amphiphilic nature—featuring a lipop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-2-Hydroxypropyl benzoate ((R)-HPB) is a highly valuable chiral building block and solubility enhancement vehicle used extensively in drug development. Due to its amphiphilic nature—featuring a lipophilic benzoate anchor and a hydrophilic hydroxyl group[1]—its crystallization is notoriously prone to "oiling out" (Liquid-Liquid Phase Separation) and enantiomeric cross-contamination.

This technical support guide provides researchers with field-proven, thermodynamically grounded workflows to troubleshoot crystallization failures, optimize solvent systems, and upgrade enantiomeric excess (ee) with high reproducibility.

Diagnostic Workflow: Crystallization & Troubleshooting

G Start Crude (R)-HPB Solvent Dissolve in EtOAc (50°C) Start->Solvent Antisolvent Titrate Hexanes to Cloud Point Solvent->Antisolvent Seed Add Seed Crystals (0.5 wt%) Antisolvent->Seed Cooling Cool to 5°C (-0.1°C/min) Seed->Cooling LLPS Oiling Out Detected? Cooling->LLPS Adjust Add EtOAc & Re-seed LLPS->Adjust Yes Harvest Filter & Wash (Cold Hexanes) LLPS->Harvest No Adjust->Cooling

Workflow for (R)-HPB crystallization and Liquid-Liquid Phase Separation troubleshooting.

Troubleshooting Guides & FAQs

Q1: Why does my (R)-2-Hydroxypropyl benzoate "oil out" instead of forming crystals, and how can I prevent this? A: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when a supersaturated solution separates into a solute-rich liquid phase and a solvent-rich phase prior to solid-state nucleation. (R)-HPB is highly susceptible to LLPS because of its amphiphilic structure[1]. When subjected to highly polar or aqueous solvent mixtures, the molecule acts as its own surfactant, forming stable emulsions rather than ordered crystal lattices.

  • Causality & Fix: To bypass the LLPS boundary, you must shift the thermodynamic environment to favor solid-state nucleation over liquid demixing. Literature protocols and patent data demonstrate that a non-polar dominant cosolvent system, specifically a 1:5 Ethyl Acetate (EtOAc) to Hexanes ratio , provides the optimal environment for crystallization[2]. If oiling out still occurs during cooling, introduce seed crystals at the upper edge of the metastable zone to force heterogeneous nucleation before the LLPS concentration threshold is reached.

Q2: How do I select the optimal solvent-antisolvent ratio to maximize enantiomeric excess (ee)? A: Crude (R)-HPB synthesized via kinetic resolution (e.g., using tetramisole derivatives) typically yields an initial enantiomeric purity of 88–92% ee[1]. Upgrading this to >99% ee requires exploiting the subtle solubility differentials between the racemate and the pure enantiomer.

  • Causality & Fix: Enantiomeric cross-contamination happens when rapid supersaturation forces both the (R) and (S) enantiomers to precipitate simultaneously. By employing the 1:5 EtOAc/Hexanes system[2][3] coupled with a slow cooling profile, the system remains strictly within the metastable zone. This controlled supersaturation allows the more abundant (R)-enantiomer to selectively incorporate into the growing crystal lattice, leaving the (S)-enantiomer solvated in the mother liquor.

Q3: What is the step-by-step protocol for the solvent-antisolvent crystallization of this compound? A: To ensure a self-validating and reproducible crystallization, follow this methodology. The protocol is designed so that each step verifies the success of the previous one:

  • Primary Dissolution: Dissolve crude (R)-HPB in a minimal volume of hot Ethyl Acetate (EtOAc) at 50°C.

  • Polish Filtration: Pass the hot solution through a 0.22 µm PTFE syringe filter to remove foreign particulates that could trigger premature, uncontrolled nucleation.

  • Antisolvent Titration: While maintaining 50°C and moderate agitation (250 RPM), add Hexanes dropwise until the first sign of persistent opalescence (the cloud point).

  • Zone Reset (Self-Validation Step): Add 1-2 drops of EtOAc just until the solution clears. Note: If the solution does not clear, your temperature has dropped or impurities are crashing out; reheat to 50°C before proceeding. You are now exactly at the metastable limit.

  • Seeding: Introduce 0.5–1.0 wt% of high-purity (R)-HPB seed crystals.

  • Controlled Cooling: Ramp the temperature down to 5°C at a strict rate of -0.1°C/min. Sequential, incremental changes in temperature are critical to control supersaturation[4].

  • Harvest & Wash: Filter the resulting crystals via vacuum and wash immediately with pre-chilled (-10°C) Hexanes to remove mother liquor impurities without dissolving the product.

  • Validation: Confirm purity via Chiral HPLC and structural integrity via XRPD.

Q4: How does temperature influence the solubility and polymorphic stability of (R)-HPB? A: Temperature dependence is most pronounced when the polarity of the mother liquor is low[4]. In an EtOAc/Hexanes system, the solubility of (R)-HPB drops exponentially as the temperature approaches 5°C.

  • Causality & Fix: Rapid cooling traps the molecule in kinetically favored, less stable polymorphic forms. A controlled cooling rate ensures that the thermodynamically stable polymorph has the necessary activation energy and time to form, preventing batch-to-batch structural inconsistencies[4].

Quantitative Solvent Screening Data

The following table summarizes the thermodynamic performance of various solvent systems evaluated for the crystallization of (R)-HPB.

Solvent SystemVolumetric RatioCrystallization MechanismLLPS (Oiling Out) RiskTypical Yieldee Upgrade Potential
EtOAc / Hexanes 1:5Antisolvent / CoolingLow45–85%Excellent (88% → >99%)
Toluene / Hexanes 3:1CoolingModerate~70%Good
Isopropanol / Water 1:2AntisolventHigh<50%Poor (Emulsion forms)
Pure Acetonitrile N/AEvaporativeLowVariableModerate

Data synthesized from patent literature[2], chemical synthesis guidelines[1], and macromolecular optimization principles[4].

Sources

Troubleshooting

Technical Support Center: Accelerating the Asymmetric Synthesis of (R)-2-Hydroxypropyl Benzoate

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals seeking to optimize and troubleshoot the asymmetric synthesis of (R)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals seeking to optimize and troubleshoot the asymmetric synthesis of (R)-2-Hydroxypropyl benzoate.

The synthesis of this critical chiral building block is typically achieved through one of two primary pathways: Enzymatic Kinetic Resolution of racemic 1,2-propanediol or Asymmetric Ring-Opening (ARO) of propylene oxide. Below, we address the most common kinetic bottlenecks encountered in these workflows and provide field-proven, self-validating protocols to drastically reduce your reaction times.

Module 1: Enzymatic Kinetic Resolution Troubleshooting

The use of lipases (e.g., Candida antarctica Lipase B) for the transesterification of racemic 1,2-propanediol is highly enantioselective but often plagued by sluggish kinetics in standard batch reactors.

FAQ & Troubleshooting

Q: My CALB-catalyzed kinetic resolution of racemic 1,2-propanediol plateaus at around 40% conversion after 48 hours. How can I reduce the reaction time to under 2 hours while maintaining >95% ee?

A: The sluggish kinetics and incomplete conversion in your batch reactor stem from two primary factors: mass transfer limitations in heterogeneous mixtures and thermodynamic equilibrium constraints. When using reversible acyl donors (like alkyl benzoates), the accumulation of alcohol byproducts inhibits the enzyme and pushes the reaction toward equilibrium.

To resolve this, you must transition to a Continuous-Flow Packed-Bed Reactor (PBR) and switch your acyl donor to vinyl benzoate . In a PBR, the enzyme-to-substrate ratio is localized and artificially high, completely eliminating mass transfer bottlenecks. Furthermore, vinyl benzoate acts as an irreversible acyl donor; the leaving group tautomerizes into volatile acetaldehyde, driving the reaction forward thermodynamically. Studies demonstrate that optimizing these continuous-flow parameters can reduce reaction times from 48 hours to just 70 minutes, achieving near-theoretical maximum conversions (49.6%) for kinetic resolutions[1].

Quantitative Performance Comparison

Table 1: Performance Metrics - Batch vs. Continuous-Flow Kinetic Resolution

ParameterBatch Reactor (Alkyl Benzoate)Continuous-Flow PBR (Vinyl Benzoate)Mechanistic Impact on Efficiency
Reaction Time 48 - 72 hours10 - 70 minutes>40x reduction due to enhanced mass transfer.
Conversion ~40%49.6% (Near 50% max)Irreversible acyl donor prevents equilibrium plateau.
Enantiomeric Excess 85%>95%Minimized residence time prevents secondary racemization.
Enzyme/Substrate Ratio Low (Dispersed in solvent)Extremely High (Localized in bed)Accelerates initial reaction velocity ( Vmax​ ).
Standardized Protocol: Continuous-Flow Enzymatic Transesterification

This self-validating protocol ensures continuous removal of the product from the catalytic microenvironment, preventing product inhibition.

  • Reactor Preparation: Pack an Omnifit glass column (6.6 mm i.d.) with 180 mg of immobilized Candida antarctica Lipase B (Novozym 435) and 180 mg of molecular sieves to absorb trace moisture and drive the reaction[2].

  • Substrate Feed: Prepare a homogenous solution of racemic 1,2-propanediol (0.5 M) and vinyl benzoate (0.3 M) in anhydrous isooctane[1].

  • Flow Parameters: Connect the feed to an HPLC pump. Set the flow rate to 0.1 mL/min and maintain the column heater at 60 °C to optimize the enzyme's kinetic activity without inducing thermal denaturation[1].

  • Equilibration: Run the system for exactly 3 residence times (approx. 20 minutes) to achieve steady-state conversion before collecting the product.

  • Downstream Processing: Collect the effluent. The volatile acetaldehyde byproduct evaporates easily, leaving high-purity (R)-2-hydroxypropyl benzoate and unreacted (S)-1,2-propanediol, which can be separated via flash chromatography.

EnzymaticFlow Substrates Racemic 1,2-Propanediol + Vinyl Benzoate Pump HPLC Pump (Flow Rate: 0.1 mL/min) Substrates->Pump Feed Heater Thermal Control (60°C) Pump->Heater Pre-heating PBR Packed-Bed Reactor (Immobilized CALB) Heater->PBR Continuous Flow Product (R)-2-Hydroxypropyl Benzoate + Acetaldehyde PBR->Product Effluent (Residence Time < 10 min)

Fig 1. Continuous-flow packed-bed reactor workflow for rapid enzymatic kinetic resolution.

Module 2: Asymmetric Epoxide Ring-Opening (ARO) Troubleshooting

The ring-opening of terminal epoxides using benzoic acid is a powerful method for generating chiral esters, but traditional monomeric metal catalysts often suffer from severe kinetic delays.

FAQ & Troubleshooting

Q: I am using a monomeric (salen)Co(III) complex for the hydrolytic kinetic resolution and subsequent benzoic acid ring-opening of propylene oxide. The reaction takes over 24 hours. How can I accelerate the nucleophilic attack?

A: The asymmetric ring-opening (ARO) of epoxides by (salen)Co catalysts proceeds via a cooperative bimetallic mechanism . One metal center acts as a Lewis acid to activate the epoxide oxygen, while the second metal center coordinates and delivers the nucleophile (the benzoate anion). In dilute solutions with monomeric catalysts, the probability of two independent catalyst molecules simultaneously colliding with the substrate is extremely low. This results in a second-order kinetic dependence on the catalyst concentration, leading to sluggish reaction rates[3].

To resolve this, upgrade to an oligomeric (salen)Co catalyst . Oligomeric structures pre-organize the cobalt centers in close spatial proximity, shifting the kinetics to a first-order dependence and drastically lowering the entropic barrier of the transition state. This modification reduces reaction times from 24 hours to less than 2 hours, even at dramatically lower catalyst loadings (e.g., 41 ppm)[4].

Q: Our facility lacks the infrastructure for handling heavy metal catalysts. Is there an organocatalytic method to rapidly synthesize this compound?

A: Yes. You can utilize Nitrogen Heterocyclic Carbene (NHC) catalyzed oxidative esterification . This metal-free approach leverages a chiral epoxide and benzaldehyde. The NHC catalyst attacks the benzaldehyde to form a highly nucleophilic Breslow intermediate. In the presence of an oxidant, this intermediate undergoes stereoselective ring-opening of the epoxide. By conducting the reaction in N-Methyl-2-pyrrolidone (NMP) at elevated temperatures, researchers have successfully reduced reaction times and achieved 68% yields of hydroxypropyl benzoates without any erosion of chiral purity[5].

Quantitative Performance Comparison

Table 2: Kinetic Comparison of ARO Catalysts for Propylene Oxide

Catalyst ArchitectureKinetic Order (Catalyst)Typical LoadingReaction TimeEnantioselectivity (ee)
Monomeric (salen)Co(III) Second-order0.5 - 2.0 mol%18 - 24 hours>98%
Oligomeric (salen)Co(III) First-order0.004 mol% (41 ppm)< 2 hours>99%
NHC (Oxidative Esterification) First-order25 mol%4 - 8 hours99%
Standardized Protocol: Oligomeric Co(salen) Catalyzed ARO

This protocol leverages the pre-organized bimetallic transition state to force the reaction to completion rapidly.

  • Precatalyst Oxidation: Dissolve 0.004 mol% of the oligomeric (salen)Co(II) precatalyst in toluene. Add a stoichiometric amount of acetic acid and stir open to the ambient air for 30 minutes. This oxidizes the metal to the catalytically active Co(III) state[4].

  • Solvent Removal: Evaporate the toluene and volatile byproducts under reduced pressure to isolate the active oligomeric (salen)Co(III) complex as a dark solid.

  • Substrate Addition: In a solvent-free reactor setup, add racemic propylene oxide (1.0 equivalent) to the catalyst at 0 °C to prevent evaporative loss of the epoxide[4].

  • Nucleophile Introduction: Slowly introduce benzoic acid (0.45 equivalents). By using a substoichiometric amount of the acid, you selectively target the (R)-enantiomer of the epoxide, leaving the (S)-enantiomer unreacted[3].

  • Reaction Monitoring: Remove the ice bath and stir at room temperature. The oligomeric structure will drive the reaction to completion in under 2 hours[4].

  • Purification: Isolate the (R)-2-hydroxypropyl benzoate via vacuum distillation, recovering the highly enantioenriched (S)-propylene oxide as a volatile byproduct.

CoSalenMechanism Start Oligomeric Co(III)(salen) Epoxide (R)-Propylene Oxide Coordination Start->Epoxide Lewis Acid Activation Nucleophile Benzoic Acid Activation Start->Nucleophile Ligand Exchange Bimetallic Cooperative Bimetallic Transition State Epoxide->Bimetallic Nucleophile->Bimetallic RingOpen Regioselective Ring-Opening Bimetallic->RingOpen Lowered Activation Energy Product (R)-2-Hydroxypropyl Benzoate RingOpen->Product

Fig 2. Cooperative bimetallic transition state pathway of oligomeric Co(salen) catalysts.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Biocatalytic vs. Chemical Synthesis of (R)-2-Hydroxypropyl Benzoate

Executive Summary (R)-2-Hydroxypropyl benzoate is a highly valuable chiral building block utilized in the development of active pharmaceutical ingredients (APIs), chiral liquid crystals, and advanced polymers[1]. The mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-2-Hydroxypropyl benzoate is a highly valuable chiral building block utilized in the development of active pharmaceutical ingredients (APIs), chiral liquid crystals, and advanced polymers[1]. The molecule features an esterified primary hydroxyl and a free secondary chiral hydroxyl, making its synthesis non-trivial. Achieving high purity requires strict control over both regioselectivity (differentiating the primary vs. secondary hydroxyl) and enantioselectivity (controlling the C2 stereocenter).

As a Senior Application Scientist, I have structured this guide to objectively compare the two dominant synthetic paradigms in modern process chemistry: Chemical Synthesis (via Hydrolytic Kinetic Resolution and epoxide ring-opening) and Biocatalytic Synthesis (via Lipase-Mediated Kinetic Resolution).

Mechanistic Pathways & Causality

Chemical Synthesis: The HKR & Ring-Opening Paradigm

The chemical gold standard operates via a two-stage sequence starting from inexpensive racemic propylene oxide.

First, the racemate undergoes Hydrolytic Kinetic Resolution (HKR) using Jacobsen’s (R,R)-(salen)Co(III)OAc catalyst[1].

  • Causality of Catalyst Choice: The rigid chiral environment of the (R,R)-salen ligand selectively lowers the activation energy for the nucleophilic attack of water on the (S)-epoxide. This hydrolyzes the (S)-enantiomer into (S)-1,2-propanediol, leaving the unreacted (R)-propylene oxide intact with >99% enantiomeric excess (ee)[1].

  • Regioselective Ring Opening: The isolated (R)-propylene oxide is subsequently reacted with benzoic acid. To prevent racemization and ensure nucleophilic attack exclusively at the less sterically hindered terminal carbon (C1), mild basic catalysts such as tetrabutylammonium halides or N-heterocyclic carbenes (NHCs) are employed[1],[2]. Because the attack occurs at C1, the stereocenter at C2 is strictly retained, yielding the target (R)-2-hydroxypropyl benzoate.

Biocatalytic Synthesis: Lipase-Mediated Kinetic Resolution

Biocatalysis offers a protecting-group-free, single-step kinetic resolution of racemic 1,2-propanediol, operating under mild, environmentally benign conditions[1].

  • Causality of Enzyme Choice: Candida antarctica Lipase B (CALB, Novozym 435) features a narrow, highly hydrophobic active site funnel. This architecture perfectly accommodates the primary hydroxyl group while sterically restricting the secondary hydroxyl, ensuring near-perfect regioselectivity. Furthermore, the enzyme preferentially binds the (R)-enantiomer, achieving an ee of 90–95%[3],[4].

  • Causality of Acyl Donor: Vinyl benzoate is selected as the acyl donor rather than benzoic acid. The leaving group (vinyl alcohol) rapidly tautomerizes into acetaldehyde. This thermodynamic sink renders the transesterification strictly irreversible, driving the reaction forward without product inhibition and preventing the reverse hydrolysis of the newly formed chiral ester.

Quantitative Performance Comparison

The following table summarizes the operational and performance metrics of both synthetic routes, providing a data-driven basis for route selection in drug development.

ParameterChemical Synthesis (HKR + Ring Opening)Biocatalytic Synthesis (Lipase KR)
Enantiomeric Excess (ee) >99% (Highly dependent on HKR conversion)[1]90–95% (Enzyme dependent)[3]
Regioselectivity >95% (C1 attack favored by sterics)>99% (Enzyme active site restriction)
Theoretical Yield 50% (from racemate)50% (from racemate)
Reaction Conditions 0°C to 60°C, requires inert atmosphere30°C to 40°C, open air, mild pH[4]
Catalyst Recyclability Moderate (Co-catalyst recovery is complex)Excellent (Immobilized lipases easily filtered)
Green Chemistry Metrics Moderate (Uses heavy metals, organic solvents)High (Solvent-free options, biodegradable)

Visualizing the Synthetic Workflows

Below are the logical workflows for both synthetic routes, illustrating the intermediates, catalysts, and byproducts.

Chemical_Synthesis A Racemic Propylene Oxide B (R,R)-(salen)Co(III)OAc + H2O A->B HKR C (R)-Propylene Oxide (Unreacted) B->C Kinetic Resolution D (S)-1,2-Propanediol (Hydrolyzed Byproduct) B->D Hydrolysis E Benzoic Acid + Base (Nucleophilic Attack) C->E Regioselective Ring Opening F (R)-2-Hydroxypropyl benzoate (Target Product) E->F Stereoretentive at C2

Caption: Chemical synthesis pathway via Jacobsen's HKR and regioselective epoxide ring-opening.

Biocatalytic_KR A Racemic 1,2-Propanediol C CALB (Novozym 435) Enzyme Catalyst A->C B Vinyl Benzoate (Acyl Donor) B->C D (R)-2-Hydroxypropyl benzoate (Fast reacting) C->D Enantioselective Acylation E (S)-1,2-Propanediol (Unreacted) C->E Slower/No Reaction F Acetaldehyde (Tautomerized Byproduct) C->F Irreversible Driving Force

Caption: Biocatalytic kinetic resolution of racemic 1,2-propanediol using CALB.

Step-by-Step Experimental Protocols (Self-Validating Systems)

To ensure high reproducibility and trustworthiness, the following protocols integrate built-in validation checkpoints.

Protocol A: Chemical Synthesis via Jacobsen's HKR

Objective: Synthesize (R)-2-hydroxypropyl benzoate from racemic propylene oxide.

  • Catalyst Activation: Dissolve (R,R)-(salen)Co(II) (0.5 mol%) in toluene. Add acetic acid (1 eq to catalyst) and stir open to air for 30 minutes to oxidize to the active Co(III)OAc species. (Causality: Co(II) is inactive for HKR; the acetate acts as an essential axial ligand).

  • Kinetic Resolution: Cool the mixture to 0°C. Add racemic propylene oxide (1.0 eq), followed by the slow addition of H₂O (0.55 eq). Stir and allow to warm to room temperature over 12 hours.

  • Validation Checkpoint (Chiral GC): Sample the reaction and analyze the unreacted epoxide via chiral Gas Chromatography. Self-Validation: Do not proceed until the ee of (R)-propylene oxide is >99%. If ee is lower, extend the reaction time or add 0.05 eq H₂O.

  • Isolation: Isolate the (R)-propylene oxide via fractional distillation (b.p. 34°C) to separate it from the (S)-1,2-propanediol byproduct.

  • Ring Opening: In a sealed pressure tube, combine (R)-propylene oxide (1.0 eq), benzoic acid (1.0 eq), and tetrabutylammonium bromide (TBAB, 5 mol%) in anhydrous MTBE. Heat to 60°C for 18 hours[5].

  • Purification: Wash with saturated NaHCO₃ to remove unreacted benzoic acid. Purify via silica gel chromatography (Hexanes:EtOAc) to yield the pure (R)-ester.

Protocol B: Biocatalytic Synthesis via CALB Transesterification

Objective: Synthesize (R)-2-hydroxypropyl benzoate via kinetic resolution of racemic 1,2-propanediol.

  • Reaction Setup: In a round-bottom flask, combine racemic 1,2-propanediol (1.0 eq) and vinyl benzoate (0.6 eq). (Causality: A substoichiometric amount of acyl donor prevents over-acylation and forces the kinetic resolution to halt near 50% conversion, maximizing the ee of the product).

  • Enzyme Addition: Add immobilized CALB (Novozym 435, 10% w/w relative to substrate). The reaction can be run solvent-free or in a non-polar solvent like cyclohexane to enhance enzyme rigidity and enantioselectivity.

  • Incubation: Stir at 40°C at 250 rpm. (Causality: 40°C provides the optimal balance between reaction kinetics and enzyme thermal stability)[4].

  • Validation Checkpoint (HPLC & E-value): Monitor the reaction via chiral HPLC. Calculate the conversion ( c ) and enantiomeric excess of the product ( eep​ ). Self-Validation: Calculate the Enantiomeric Ratio (E-value). An E-value > 50 indicates a highly selective resolution. Stop the reaction when conversion reaches exactly 45-48%.

  • Separation: Filter the mixture to recover the immobilized enzyme (which can be washed with cold MTBE and reused for subsequent batches).

  • Purification: Separate the highly lipophilic (R)-2-hydroxypropyl benzoate from the highly polar unreacted (S)-1,2-propanediol using a short silica plug or vacuum distillation.

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Comparative

(R)-2-Hydroxypropyl benzoate compared to other chiral benzoate esters

As a Senior Application Scientist, I approach the selection of chiral benzoate esters not merely as a structural choice, but as a critical determinant of pharmacokinetic stability, metabolic profiling, and advanced mater...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the selection of chiral benzoate esters not merely as a structural choice, but as a critical determinant of pharmacokinetic stability, metabolic profiling, and advanced material performance. The ester linkage is notoriously labile in biological matrices; however, by strategically leveraging chiral centers and amphiphilic gradients—such as those found in (R)-2-hydroxypropyl benzoate—we can precisely tune both enzymatic degradation rates and supramolecular self-assembly.

This guide provides an objective, data-backed comparison of (R)-2-hydroxypropyl benzoate against other benchmark benzoate esters, detailing the mechanistic causality behind their performance and providing self-validating protocols for your own laboratory workflows.

Quantitative Physicochemical & Kinetic Comparison

To understand the utility of (R)-2-hydroxypropyl benzoate, we must benchmark it against linear, aromatic, and long-chain chiral benzoate esters. The hydrolytic lability of these compounds in biological matrices (e.g., rat plasma) is inversely proportional to the size and electronic nature of the alkoxyl group 1[1].

Table 1: Comparative Kinetics and Structural Properties of Benzoate Esters

CompoundStructural ClassPlasma Half-Life (Rat)*Electronic/Steric ProfilePrimary Application
Methyl benzoate Linear, short-chain36 minHigh LUMO energy / Low steric hindranceBaseline metabolic reference
Phenyl benzoate Aromatic7 minLow LUMO energy / Resonance-stabilized leaving groupRapid hydrolysis modeling
(R)-2-Hydroxypropyl benzoate Chiral, amphiphilic~15–20 minModerate sterics / Hydrogen-bonding hydroxylEnzyme assays & surface modification
DMNDB Long-chain chiralN/A (Material focus)Highly hydrophobic core / Chiral extremitiesSupramolecular chiral gels

*Half-life (t1/2) values derived from comparative biological hydrolytic stability assays in rat plasma.

Causality in Hydrolytic Stability & Metabolic Profiling

When designing prodrugs or metabolic probes, the rate-determining step during base-catalyzed or enzymatic hydrolysis is the elimination of the alkoxyl group 1[1].

  • The Aromatic Extreme: Phenyl benzoate hydrolyzes rapidly (t1/2 = 7 min) because the resulting phenoxide ion is highly stabilized by resonance, and the molecule possesses a lower LUMO orbital energy, making it highly susceptible to nucleophilic attack 1[1].

  • The Chiral Amphiphilic Advantage: (R)-2-hydroxypropyl benzoate utilizes a secondary chiral alcohol leaving group. This structure provides moderate steric hindrance that slows spontaneous base-catalyzed hydrolysis, while the terminal hydroxyl group acts as a hydrogen-bond donor. This specific geometry makes it an excellent, selective substrate for investigating enzyme-catalyzed reactions and metabolic pathways without the noise of rapid background degradation 2[2].

Supramolecular Assembly & Material Functionalization

Beyond biological systems, chiral benzoates are powerful surface modification agents and supramolecular building blocks. The amphiphilic nature of (R)-2-hydroxypropyl benzoate allows it to dictate controlled wettability and dispersion in nanostructured materials 2[2].

When pushed to self-assemble, chiral benzoates (such as DMNDB) exhibit profound solvent-dependent morphological inversions. In a Tetrahydrofuran (THF)/water system (3:7 ratio), the hydrophobic benzoate cores pack tightly while the chiral centers dictate a directional twist, yielding left-handed twisted nanowires. Altering the solvent polarity to Isopropanol (iPrOH)/water (6:4) forces a reconfiguration of intermolecular hydrogen bonding, reversing the macroscopic chirality to right-handed nanofibers 3[3].

SupramolecularAssembly A Chiral Benzoate Ester (e.g., (R)-2-Hydroxypropyl benzoate) B Solvent System Selection (Thermodynamic Driver) A->B Dissolution C Amphiphilic Aggregation (Hydrophobic Core / Hydrophilic Shell) B->C Phase Separation D Left-Handed Twisted Nanowires (THF/Water 3:7) C->D High Polarity Gradient E Right-Handed Nanofibers (iPrOH/Water 6:4) C->E Low Polarity Gradient F Chiral Gelation (Immobilization) D->F Cross-linking G Reversible Xerogel (Self-Validation) F->G Drying G->D Re-hydration (THF/Water)

Solvent-driven supramolecular assembly and reversible chiral gelation of benzoate esters.

Self-Validating Experimental Workflows

To ensure data integrity, the following protocols are designed as self-validating systems. They include internal logical checks to confirm that the observed phenomena are caused by the targeted mechanism, rather than experimental artifacts.

Protocol A: Esterase-Specific Hydrolytic Stability Assay

Objective: Determine the true esterase-mediated degradation rate of (R)-2-hydroxypropyl benzoate vs. methyl benzoate. Self-Validation Logic: The assay is performed in rat liver microsomes strictly in the absence of cofactors (e.g., NADPH). This intentionally starves Cytochrome P450 (CYP450) and Flavin-containing monooxygenases (FMO) of their required electron donors. Therefore, any observed degradation is definitively isolated to esterase-mediated hydrolysis, eliminating false positives from oxidative metabolism 1[1].

  • Matrix Preparation: Thaw rat liver microsomes on ice. Dilute to a final protein concentration of 1.0 mg/mL in 0.1 M phosphate buffer (pH 7.4). Do not add NADPH.

  • Substrate Initiation: Spike the microsomal suspension with (R)-2-hydroxypropyl benzoate to achieve a 10 µM final concentration (keep organic solvent <1% v/v to prevent enzyme denaturation).

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots at 0, 5, 10, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., procaine). Vortex for 30 seconds.

  • Centrifugation & Analysis: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS. Calculate t1/2 using the slope of the natural log of remaining concentration vs. time.

Protocol B: Solvent-Driven Chiral Assembly & Reversibility Check

Objective: Induce and verify the non-covalent formation of chiral nano-assemblies. Self-Validation Logic: The protocol includes a gel-drying (xerogel) and re-hydration step. If the assembly is truly a non-covalent supramolecular phenomenon driven by the chiral ester, the xerogel will thermodynamically re-form the exact same left-handed twisted nanowires upon reintroduction to the original THF/water system 3[3].

  • Primary Dissolution: Dissolve the chiral benzoate ester in pure THF to a concentration of 5 mg/mL under gentle sonication.

  • Phase Separation (Assembly): Slowly inject deionized water into the THF solution to achieve a final THF/Water volume ratio of 3:7. Allow the solution to age undisturbed at 25°C for 24 hours to permit nanowire cross-linking and gelation.

  • Morphological Verification: Deposit a small aliquot of the gel onto a carbon-coated copper grid. Stain with 2% uranyl acetate and observe via Transmission Electron Microscopy (TEM) to confirm left-handed twisted nanowires.

  • Reversibility Check (Validation): Lyophilize the remaining gel to obtain a dry xerogel. Re-suspend the xerogel in a fresh 3:7 THF/Water mixture. Re-analyze via TEM. Identical morphology confirms the self-assembling nature of the chiral benzoate core.

References

  • Smolecule.Buy (R)-2-Hydroxypropyl benzoate | 103548-13-6.
  • National Institutes of Health (NIH) / Taylor & Francis.Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.
  • Royal Society of Chemistry (RSC).Benzoate ester as a new species for supramolecular chiral assembly.

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Safety & Regulatory Compliance

Safety

(R)-2-Hydroxypropyl benzoate proper disposal procedures

Comprehensive Safety and Operational Guide: (R)-2-Hydroxypropyl Benzoate Handling and Disposal Executive Summary & Operational Context (R)-2-Hydroxypropyl benzoate (CAS: 103548-13-6) is a highly valuable chiral building...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: (R)-2-Hydroxypropyl Benzoate Handling and Disposal

Executive Summary & Operational Context

(R)-2-Hydroxypropyl benzoate (CAS: 103548-13-6) is a highly valuable chiral building block utilized extensively in the enantioselective synthesis of active pharmaceutical ingredients (APIs) and complex organic molecules[1]. Because this compound is typically synthesized via acid-catalyzed Fischer esterification or N-heterocyclic carbene (NHC)-catalyzed oxidative esterification[2], laboratory waste streams rarely consist of the pure ester alone. Instead, the ester is usually dissolved in reaction matrices containing trace catalysts, unreacted benzoic acid, or organic solvents like toluene[3].

As a Senior Application Scientist, I designed this guide to provide researchers with a self-validating, EPA-compliant framework for handling and disposing of (R)-2-Hydroxypropyl benzoate. Understanding the causality behind these chemical workflows is critical: improper mixing of organic esters with incompatible reagents can lead to dangerous exothermic hydrolysis or environmental contamination[4].

Physicochemical Profile & Hazard Causality

To safely manage disposal, one must first understand the physical and chemical nature of the compound. The ester linkage in (R)-2-Hydroxypropyl benzoate is susceptible to nucleophilic attack. If introduced to a highly acidic or basic waste carboy, the compound will undergo hydrolysis, reverting into benzoic acid and propylene glycol[5]. This reaction can generate unwanted pressure in sealed waste containers.

Table 1: Physicochemical Properties & Hazard Profile

Property / Parameter Value / Description Reference
Chemical Name (R)-2-Hydroxypropyl benzoate [1]
CAS Number 103548-13-6 [1]
Molecular Formula C10H12O3 [3]
Molecular Weight 180.2 g/mol [3]
Physical State Liquid (Clear/Colorless) [6]
Primary Hazard Eye/Skin Irritant; Flammable (if in solvent) [7]

| EPA Waste Code | D001 (If mixed with flammable solvents) |[8] |

Experimental Workflow: Synthesis & Waste Generation

To contextualize the disposal protocols, we must trace the origin of the waste. The following methodology outlines a standard industrial or laboratory-scale synthesis of (R)-2-Hydroxypropyl benzoate, highlighting exactly where hazardous waste streams are generated.

Methodology: Synthesis and Isolation of (R)-2-Hydroxypropyl Benzoate Purpose: To establish the chemical matrix of the resulting waste streams for proper downstream routing.

  • Reaction Setup : In a 500 mL round-bottom flask, combine 0.1 mol benzoic acid and 0.12 mol (R)-2-hydroxypropanol[1].

  • Catalysis & Solvent Addition : Add 2 mol% p-toluenesulfonic acid (p-TsOH) as a Brønsted acid catalyst and 150 mL of toluene as a non-polar aromatic solvent[3].

    • Causality: Toluene facilitates azeotropic water removal (boiling point 111°C), continuously shifting the Fischer esterification equilibrium toward product formation[3].

  • Reflux & Distillation : Heat the mixture to reflux using a Dean-Stark apparatus for 4-6 hours until water ceases to collect.

  • Quenching & Workup : Cool to room temperature. Quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO3) to neutralize the p-TsOH catalyst.

    • Causality: Neutralization prevents the reverse hydrolysis of the newly formed ester during the isolation phase.

  • Phase Separation : Transfer to a separatory funnel. Separate the organic (toluene) layer from the aqueous layer. Extract the aqueous layer twice with 25 mL dichloromethane (DCM).

  • Concentration : Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure (100–150 mmHg)[1].

Self-Validating Waste Check: The above workflow generates three distinct waste streams that must be accounted for:

  • Stream A : Aqueous bicarbonate waste (pH ~8) containing trace ester.

  • Stream B : Halogenated organic waste (DCM extraction).

  • Stream C : Non-halogenated organic waste (Toluene distillate).

Standard Operating Procedure: Disposal & Waste Routing

Organic esters must never be flushed down the drain. They can disrupt the biochemical oxygen demand (BOD) of local Publicly Owned Treatment Works (POTW) and violate the Clean Water Act[8].

Methodology: EPA-Compliant Disposal of Ester Waste Streams Purpose: To safely process Streams A, B, and C without violating RCRA (Resource Conservation and Recovery Act) guidelines.

  • Matrix Verification (Self-Validation) : Before mixing any waste, test the pH of aqueous streams using universal indicator paper. Ensure Stream A is between pH 6-9.

    • Causality: Highly acidic or basic conditions catalyze the hydrolysis of residual ester. Verifying a neutral pH ensures the chemical stability of the waste matrix during long-term storage[5].

  • Segregation : Strictly isolate the ester waste from strong oxidizers (e.g., nitric acid, perchloric acid).

    • Causality: Organic esters reacted with strongly oxidizing acids can form highly unstable, potentially explosive mixtures[4].

  • Containerization :

    • Pour Stream B (DCM) into a red, clearly labeled "Halogenated Organic Waste" HDPE carboy.

    • Pour Stream C (Toluene/Ester residues) into a white "Non-Halogenated Organic Waste" carboy.

  • RCRA Labeling : Affix a hazardous waste tag to each container. Explicitly list "(R)-2-Hydroxypropyl benzoate (CAS: 103548-13-6)" and the associated solvents as the primary constituents[1].

  • Final Disposition : Transfer containers to the facility's Environmental Health and Safety (EHS) team for high-temperature incineration at an EPA-approved facility.

    • Causality: Incineration (>1000°C) ensures complete thermal oxidation of the aromatic ring and ester linkage into CO2 and H2O, preventing the accumulation of synthetic organic compounds in the environment[8].

Table 2: Waste Stream Categorization & Compatibility

Waste Matrix Primary Components Required Container Incompatible Materials
Halogenated Ester + DCM / Chloroform HDPE (Red Label) Strong bases, alkali metals
Non-Halogenated Ester + Toluene / THF HDPE (White Label) Strong oxidizers (Nitric acid)[4]
Aqueous Water, NaHCO3, Trace Ester Glass / HDPE (Blue Label) Water-reactive compounds

| Solid | Vermiculite + Absorbed Ester | Sealed Poly Drum | Combustible absorbents |

Spill Response & Decontamination Protocol

In the event of a primary container failure, execute the following self-validating containment protocol:

Methodology: Immediate Spill Response

  • Evacuation & PPE : Evacuate the immediate area. Don chemical-resistant nitrile gloves, splash goggles, and a flame-resistant lab coat.

  • Containment : Surround the spill with an inert, non-combustible absorbent material such as vermiculite or diatomaceous earth.

    • Causality: Combustible absorbents like sawdust must be avoided when dealing with flammable solvent mixtures (e.g., ester dissolved in toluene) to eliminate secondary fire risks.

  • Absorption & Collection : Sweep the absorbed mixture using a non-sparking tool. Place the saturated absorbent into a solid hazardous waste container. Verify that no liquid residue remains on the surface.

  • Decontamination : Wash the spill surface with a mild detergent and water to solubilize any remaining ester, collecting the rinsate as aqueous hazardous waste.

Waste Routing Workflow Visualization

WasteRouting Start Waste Stream: (R)-2-Hydroxypropyl benzoate Decision Solvent Matrix Identification Start->Decision Halo Halogenated Solvents (e.g., DCM, Chloroform) Decision->Halo Contains Halogens NonHalo Non-Halogenated Solvents (e.g., Toluene, EtOAc) Decision->NonHalo No Halogens Aqueous Aqueous Workup Waste (Trace Ester/Acid) Decision->Aqueous Aqueous Phase ContainerHalo Red Drum: Halogenated Organic Waste Halo->ContainerHalo ContainerNonHalo White Drum: Non-Halogenated Organic Waste NonHalo->ContainerNonHalo ContainerAq Blue Drum: Aqueous Hazardous Waste Aqueous->ContainerAq Incineration EPA-Approved Facility: High-Temperature Incineration ContainerHalo->Incineration ContainerNonHalo->Incineration Wastewater Specialized Wastewater Treatment ContainerAq->Wastewater

Figure 1: Decision matrix for (R)-2-Hydroxypropyl benzoate waste routing.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-Hydroxypropyl benzoate
Reactant of Route 2
Reactant of Route 2
(R)-2-Hydroxypropyl benzoate
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